Product packaging for 4-(4-BOC-piperazinosulfonyl)bromobenzene(Cat. No.:CAS No. 259808-63-4)

4-(4-BOC-piperazinosulfonyl)bromobenzene

Cat. No.: B1284439
CAS No.: 259808-63-4
M. Wt: 405.3 g/mol
InChI Key: AQKVPXFKSGCQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-BOC-piperazinosulfonyl)bromobenzene is a useful research compound. Its molecular formula is C15H21BrN2O4S and its molecular weight is 405.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21BrN2O4S B1284439 4-(4-BOC-piperazinosulfonyl)bromobenzene CAS No. 259808-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKVPXFKSGCQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586578
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259808-63-4
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(4-BOC-piperazinosulfonyl)bromobenzene" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-BOC-piperazinosulfonyl)bromobenzene, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

This compound, also known by its IUPAC name tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, is a bifunctional molecule incorporating a bromine-substituted aromatic ring, a sulfonamide linkage, and a BOC-protected piperazine moiety. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₁BrN₂O₄SPubChem[1]
Molecular Weight 405.3 g/mol PubChem[1]
IUPAC Name tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylatePubChem[1]
CAS Number 259808-63-4PubChem[1]
Appearance White to off-white crystalline powder (for a related compound)Chem-Impex[2]
Melting Point 138 - 145 °C (for the related compound 1-Boc-4-(4-bromophenyl)piperazine)Chem-Impex[2]
Boiling Point (Predicted) 486.7 ± 55.0 °C
Density (Predicted) 1.451 ± 0.06 g/cm³
SMILES CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)BrPubChem[1]
InChI InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3PubChem[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic strategy can be inferred from standard organic chemistry principles and procedures for analogous compounds. The most logical approach involves the reaction of 1-BOC-piperazine with 4-bromobenzenesulfonyl chloride.

Diagram 1: Proposed Synthetic Pathway

Synthesis Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions 1-BOC-piperazine 1-BOC-piperazine Product This compound 1-BOC-piperazine->Product + 4-bromobenzenesulfonyl_chloride 4-bromobenzenesulfonyl chloride 4-bromobenzenesulfonyl_chloride->Product Base Base (e.g., Triethylamine, DIPEA) Base->Product Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product

Caption: Proposed reaction scheme for the synthesis.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common practices for sulfonamide formation and N-Boc protection. It should be optimized for specific laboratory conditions.

Materials:

  • 1-BOC-piperazine

  • 4-bromobenzenesulfonyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-BOC-piperazine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0-1.1 equivalents) in the anhydrous aprotic solvent and add it dropwise to the stirred piperazine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The choice of method will depend on the nature of the impurities.

Diagram 2: General Purification Workflow

Purification General Purification Workflow Crude_Product Crude Product Dissolution Dissolve in minimal solvent Crude_Product->Dissolution Column_Chromatography Silica Gel Column Chromatography Dissolution->Column_Chromatography  Primary Method Recrystallization Recrystallization Dissolution->Recrystallization Alternative Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (TLC, LC-MS, NMR) Pure_Product->Analysis

References

In-depth Technical Guide: Physicochemical Properties of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the currently available information on tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, a compound of interest within synthetic and medicinal chemistry. Due to the limited publicly accessible data, this document will focus on the known physicochemical properties and provide a framework for future experimental investigation.

Compound Identification

PropertyValue
IUPAC Name tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate
CAS Number 259808-63-4[1]
Molecular Formula C₁₅H₂₁BrN₂O₄S[1]
Molecular Weight 409.31 g/mol

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate in various solvents or across a range of temperatures. The structural features of the molecule, including the nonpolar tert-butyl and bromophenyl groups, alongside the polar sulfonyl and carbamate moieties, suggest a complex solubility profile. It is anticipated that the compound will exhibit moderate solubility in a range of common organic solvents.

Table 1: Predicted Solubility of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

SolventPredicted SolubilityRationale
Dimethyl sulfoxide (DMSO)HighAprotic, polar solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM)Moderate to HighEffective solvent for many organic compounds.
Tetrahydrofuran (THF)ModerateAprotic ether with moderate polarity.
Methanol / EthanolLow to ModeratePolar, protic solvents; solubility may be limited by the nonpolar regions of the molecule.
WaterVery LowThe large nonpolar surface area is expected to result in poor aqueous solubility.
Hexanes / HeptaneVery LowNonpolar solvents are unlikely to effectively solvate the polar functional groups.

Note: The information in this table is based on structural analysis and general solubility trends for similar compounds. Experimental verification is required.

Proposed Experimental Protocol for Solubility Determination

To address the absence of empirical data, the following experimental protocol is proposed for the systematic determination of the solubility of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate.

3.1. Materials and Methods

  • Compound: tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (purity >98%)

  • Solvents: HPLC-grade solvents (DMSO, DCM, THF, Methanol, Ethanol, Acetonitrile, Water, etc.)

  • Equipment: Analytical balance, temperature-controlled shaker/incubator, centrifuge, HPLC-UV or UPLC-UV system, volumetric flasks, and pipettes.

3.2. Experimental Workflow

The following workflow outlines a standard procedure for determining equilibrium solubility.

G prep Sample Preparation equil Equilibration prep->equil Add excess solid to solvent sep Phase Separation equil->sep Shake at constant temperature until equilibrium quant Quantification sep->quant Centrifuge to separate solid and supernatant data Data Analysis quant->data Dilute supernatant and analyze by HPLC-UV end end data->end Calculate solubility (mg/mL or mol/L)

Caption: A typical workflow for the experimental determination of equilibrium solubility.

3.3. Detailed Procedure

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at standard laboratory conditions (e.g., 25 °C).

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate have been identified in the literature, the core piperazine sulfonylamide scaffold is a common motif in pharmacologically active molecules. Derivatives of aryl sulfonyl piperazines have been investigated for a variety of biological activities. For instance, related structures have been explored for their potential to interact with G-protein coupled receptors (GPCRs) or as inhibitors of certain enzymes.

The logical relationship for investigating the potential biological activity of this compound would follow a standard drug discovery cascade.

G start Compound Synthesis and Characterization screen High-Throughput Screening (HTS) start->screen hit_id Hit Identification screen->hit_id Identify active compounds hit_val Hit Validation hit_id->hit_val Confirm activity and selectivity lead_opt Lead Optimization hit_val->lead_opt Improve potency and ADME properties preclin Preclinical Studies lead_opt->preclin In vivo efficacy and safety studies

References

An In-depth Technical Guide on 4-(4-BOC-piperazinosulfonyl)bromobenzene (CAS: 259808-63-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(4-BOC-piperazinosulfonyl)bromobenzene, also known by its IUPAC name tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate. This document collates available data on its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its applications in research and development, particularly as a key intermediate in the synthesis of pharmaceutically active molecules.

Chemical and Physical Properties

This compound is a multifaceted organic compound utilized as a building block in medicinal chemistry. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 259808-63-4[1]
Molecular Formula C₁₅H₂₁BrN₂O₄S[1]
Molecular Weight 405.3 g/mol [1]
IUPAC Name tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate[1]
Synonyms This compound, tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate, 1-BOC-4-[(4-BROMOBENZENE)SULFONYL]PIPERAZINE[1]
Predicted Boiling Point 486.7 ± 55.0 °C
Predicted Density 1.451 ± 0.06 g/cm³
Appearance White to light yellow powder or crystal

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This nucleophilic substitution reaction is a common method for the formation of sulfonamides.

Experimental Protocol: Synthesis of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate.

Yield and Characterization:

  • Expected Yield: High (specific yield depends on reaction scale and optimization).

  • Spectroscopic Data: While specific experimental spectra for this compound are not widely published, characterization would typically involve ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product R1 4-Bromobenzenesulfonyl Chloride Reaction Nucleophilic Substitution at 0°C to RT R1->Reaction R2 tert-Butyl piperazine-1-carboxylate R2->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product This compound Purification->Product

Synthesis Workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the bromine atom on the phenyl ring allows for further functionalization through various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of diverse libraries of compounds for biological screening.

  • Suzuki Coupling: The bromine atom can be readily substituted with a variety of boronic acids or esters to introduce new aryl or alkyl groups. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary or secondary amines. This is a key transformation for the synthesis of N-aryl piperazine derivatives, a class of compounds with diverse biological activities.

Cross_Coupling_Reactions cluster_starting_material Starting Material cluster_reactions Palladium-Catalyzed Reactions cluster_products Diverse Products SM This compound Suzuki Suzuki Coupling (with R-B(OH)₂) SM->Suzuki Buchwald Buchwald-Hartwig Amination (with R₂NH) SM->Buchwald Product_Suzuki Aryl/Alkyl Substituted Analogues Suzuki->Product_Suzuki Product_Buchwald N-Aryl Piperazine Derivatives Buchwald->Product_Buchwald

Cross-Coupling Applications of the Target Compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the versatility of its aryl bromide functionality make it a valuable building block for the creation of diverse molecular scaffolds. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field. Further investigation into its reactivity and the biological activity of its derivatives is a promising area for future research.

References

A Technical Guide to the Stability and Storage of 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 4-(4-BOC-piperazinosulfonyl)bromobenzene (CAS No: 259808-63-4).[1][2][3] Proper handling and storage of this compound are crucial to ensure its integrity and purity for successful research and development applications.

Chemical Properties and Stability

This compound, with the molecular formula C15H21BrN2O4S, is generally considered to be a stable chemical under standard ambient conditions at room temperature.[1][2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

The tert-butyloxycarbonyl (BOC) protecting group on the piperazine ring is susceptible to cleavage under acidic conditions. The sulfonyl group and the bromobenzene moiety are generally stable, but the entire molecule's integrity relies on appropriate handling.

Recommended Storage Conditions

To maintain the quality of this compound, it is imperative to adhere to the following storage guidelines, summarized from various safety data sheets.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place. The recommended storage temperature is typically found on the product label. For structurally related compounds, refrigeration at 2-8°C is sometimes advised.Minimizes the potential for thermal degradation and reduces the vapor pressure of any residual solvents.
Atmosphere Keep container tightly closed in a dry environment.[4][5]Prevents the ingress of moisture, which could potentially lead to hydrolysis or other degradation pathways. A tight seal also prevents the escape of any volatile impurities.
Light While not explicitly stated in the reviewed documents, as a general precaution for complex organic molecules, storage in the dark or in an amber vial is recommended.Protects the compound from potential photolytic degradation.
Inert Gas For long-term storage, consider blanketing the compound with an inert gas such as argon or nitrogen.Displaces oxygen and moisture, further preserving the compound's integrity.

Incompatible Materials and Hazards

To prevent hazardous reactions and degradation of the compound, avoid contact with the following:

  • Strong Oxidizing Agents: [4][6] Can lead to vigorous and potentially explosive reactions.

  • Strong Acids: [4] Can cause the cleavage of the BOC protecting group, leading to the formation of impurities.

  • Heat and Sources of Ignition: The compound is a flammable liquid and vapor. Keep away from open flames, hot surfaces, and sparks.[6]

Hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[4]

Logical Workflow for Handling and Storage

The following diagram illustrates a recommended workflow for the safe handling and storage of this compound.

receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log Receipt and Assign Lot Number inspect->log No Damage sds Review Safety Data Sheet (SDS) log->sds storage Transfer to Appropriate Storage sds->storage dispense Dispense for Use in Ventilated Area storage->dispense For Experimentation seal Tightly Seal Container After Use dispense->seal return_storage Return to Storage seal->return_storage return_storage->storage

Caption: Recommended workflow for handling and storage.

Illustrative Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under accelerated thermal and hydrolytic stress conditions.

Materials and Methods:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into three separate, labeled amber glass vials for each condition.

    • For hydrolytic stress, add 1 mL of a buffered solution (e.g., pH 4, 7, and 9) to each of the designated vials.

    • For thermal stress, the vials will contain only the dry compound.

  • Stress Conditions:

    • Thermal Stress (Dry): Place the vials in a calibrated oven at 60°C.

    • Hydrolytic Stress: Place the vials with the buffered solutions in a calibrated oven at 40°C.

    • Control: Store one set of vials (dry and in each buffer) at the recommended storage condition (e.g., 2-8°C in the dark).

  • Time Points:

    • Withdraw one vial from each stress condition and the control group at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Sample Analysis:

    • At each time point, quench the reaction for the hydrolytic samples (if necessary, by neutralizing the solution).

    • Dilute an aliquot of each sample with a suitable solvent (e.g., acetonitrile/water).

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often suitable for such compounds.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of a modifier like trifluoroacetic acid.

    • Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

  • Data Presentation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of the remaining parent compound against time for each stress condition.

    • Present the data in a table for easy comparison of degradation rates under different conditions.

The following diagram outlines the workflow for this illustrative stability study.

start Prepare Samples stress Apply Stress Conditions (Thermal, Hydrolytic) start->stress timepoint Collect Samples at Time Points stress->timepoint analysis Analyze by HPLC timepoint->analysis data Calculate % Degradation analysis->data report Generate Stability Report data->report

Caption: Workflow for an illustrative stability study.

This guide provides a foundation for the safe and effective handling of this compound. For research use, it is always recommended to refer to the specific certificate of analysis and safety data sheet provided by the supplier.

References

The Ascendant Therapeutic Potential of Piperazine Sulfonyl Bromide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to form hydrogen bonds, make it a privileged structure in drug design. When functionalized with a sulfonyl bromide group, the resulting piperazine sulfonyl bromide derivatives emerge as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents.

Synthesis of Piperazine Sulfonyl Bromide Derivatives

The synthesis of piperazine sulfonyl bromide derivatives is typically achieved through a straightforward nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacks the electrophilic sulfur atom of an arylsulfonyl chloride or alkylsulfonyl chloride, leading to the formation of a sulfonamide bond.

General Synthetic Workflow

Piperazine Piperazine Reaction Nucleophilic Substitution (Base, Solvent) Piperazine->Reaction SulfonylChloride Aryl/Alkyl Sulfonyl Chloride SulfonylChloride->Reaction Derivative Piperazine Sulfonyl Chloride Derivative Reaction->Derivative Purification Purification (e.g., Column Chromatography) Derivative->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General workflow for the synthesis of piperazine sulfonyl derivatives.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)piperazine

This protocol describes a representative synthesis of a piperazine sulfonyl derivative.

Materials:

  • Piperazine

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(phenylsulfonyl)piperazine.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Biological Activities and Quantitative Data

Piperazine sulfonyl bromide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

These derivatives have shown significant potential in combating various bacterial and fungal strains. Their efficacy is often attributed to the disruption of essential cellular processes in microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Piperazine Sulfonyl Derivatives against Various Microorganisms

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
JH-LPH-92K. pneumoniae 100310.08--[1]
JH-LPH-97K. pneumoniae 100310.10--[1]
JH-LPH-106E. coli 259220.63--[1]
JH-LPH-106K. pneumoniae 100310.04--[1]
JH-LPH-107E. coli 259220.31--[1]
JH-LPH-107K. pneumoniae 100310.04--[1]
Compound 6cE. coli8--
Compound 4S. aureus16--
Compound 6dB. subtilis16--
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of antimicrobial compounds.[2][3]

Materials:

  • Test compounds (piperazine sulfonyl bromide derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[3]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, including a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates.[2] After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC.

Anticancer Activity

A growing body of evidence suggests that piperazine sulfonyl bromide derivatives possess potent anticancer properties, acting through various mechanisms to induce cancer cell death and inhibit tumor growth.

Table 2: In Vitro Anticancer Activity (IC50/GI50) of Piperazine Sulfonyl Derivatives

Compound IDCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Compound 3MCF7Breast Cancer4.48[4]
Compound 11MCF7Breast Cancer20.00[4]
Vindoline Derivative 23MDA-MB-468Breast Cancer1.00 (GI50)[5]
Vindoline Derivative 25HOP-92Non-Small Cell Lung Cancer1.35 (GI50)[5]
Vindoline Dimer 4SiHaCervical Cancer2.85[5]
Vindoline Derivative 3HeLaCervical Cancer9.36[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8][9]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds (piperazine sulfonyl bromide derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine sulfonyl bromide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][9] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition

Piperazine sulfonyl bromide derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibitory Activity (IC50) of Piperazine Sulfonyl Derivatives

Compound IDEnzyme TargetIC50Reference
JH-LPH-86LpxH (K. pneumoniae)85 nM[1]
JH-LPH-90LpxH (K. pneumoniae)112 nM[1]
JH-LPH-106LpxH (K. pneumoniae)0.044 nM[1]
JH-LPH-106LpxH (E. coli)0.058 nM[1]
JH-LPH-107LpxH (K. pneumoniae & E. coli)0.13 nM[1]
1a-i (range)DPP-IV11.2 - 22.6% inhibition at 100 µM[10]

Signaling Pathways and Mechanisms of Action

The biological effects of piperazine sulfonyl bromide derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, several key pathways have been implicated.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some piperazine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Piperazine Sulfonyl Bromide Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Representative PI3K/Akt signaling pathway and potential points of inhibition.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, and proliferation. Overactivation of Src is frequently observed in cancer and contributes to metastasis. Certain piperazine derivatives may exert their anticancer effects by inhibiting Src kinase activity.

ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor Piperazine Sulfonyl Bromide Derivative Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and a potential point of inhibition.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It drives uncontrolled cell proliferation and survival. Piperazine-based compounds have been developed as inhibitors of BCR-ABL, forming the basis of targeted therapies for CML.

BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 activates STAT5 STAT5 BCR_ABL->STAT5 activates PI3K PI3K BCR_ABL->PI3K activates Ras Ras GRB2->Ras Proliferation Cell Proliferation Ras->Proliferation AntiApoptosis Inhibition of Apoptosis STAT5->AntiApoptosis Akt Akt PI3K->Akt Akt->AntiApoptosis Inhibitor Piperazine Sulfonyl Bromide Derivative Inhibitor->BCR_ABL

Caption: Key downstream pathways of BCR-ABL and a potential point of inhibition.

Conclusion and Future Directions

Piperazine sulfonyl bromide derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anticancer, and enzyme-inhibitory properties, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise mechanisms of action for a broader range of these derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate their therapeutic potential in various disease models. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

References

The Strategic Role of 4-(4-BOC-piperazinosulfonyl)bromobenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-(4-BOC-piperazinosulfonyl)bromobenzene, a versatile synthetic intermediate, has emerged as a key player in the medicinal chemist's toolbox. Its unique trifunctional architecture, comprising a bromoaryl group for cross-coupling reactions, a protected piperazine for derivatization, and a sulfonamide linker, offers a robust platform for the generation of diverse molecular scaffolds. This technical guide delves into the core applications of this compound, providing insights into its synthetic utility, potential therapeutic targets, and detailed experimental protocols for its derivatization.

Introduction: The Versatility of a Trifunctional Building Block

This compound (tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate) is a chemical compound with the molecular formula C15H21BrN2O4S and a molecular weight of 405.3 g/mol .[1] Its structure is characterized by three key reactive handles:

  • A Bromobenzene Moiety: This functional group is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling extensive exploration of the chemical space.

  • A BOC-Protected Piperazine Ring: The tert-butyloxycarbonyl (BOC) protecting group provides a stable yet readily cleavable handle. Upon deprotection, the secondary amine of the piperazine ring becomes available for a multitude of chemical transformations, including acylation, alkylation, and reductive amination. This facilitates the introduction of diverse side chains to modulate the physicochemical and pharmacological properties of the final compounds.

  • A Sulfonamide Linker: The sulfonamide group is a common pharmacophore in many approved drugs, known for its ability to engage in hydrogen bonding interactions with biological targets. It also imparts favorable pharmacokinetic properties.

This combination of features makes this compound an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Utility and Key Reactions

The primary application of this compound in medicinal chemistry lies in its role as a scaffold for the synthesis of more complex molecules. The two main avenues for its derivatization are modification of the bromobenzene ring and functionalization of the piperazine moiety.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

This reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the coupling of the bromobenzene core with a wide range of boronic acids or esters. This enables the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many classes of therapeutic agents.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 eq.) or a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand (e.g., SPhos, XPhos).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Functionalization of the Piperazine Moiety

Following the modification of the aryl core, or in some cases prior to it, the BOC protecting group on the piperazine ring can be removed to allow for further derivatization.

The BOC group is typically removed under acidic conditions.

Generic Experimental Protocol for BOC Deprotection:

  • Dissolve the BOC-protected compound in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

The deprotected piperazine nitrogen can be readily acylated with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) or alkylated with alkyl halides.

Generic Experimental Protocol for N-Acylation:

  • Dissolve the deprotected piperazine derivative (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in an anhydrous aprotic solvent like DCM or DMF.

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification.

Potential Therapeutic Applications

The molecular scaffolds that can be generated from this compound are relevant to a wide range of therapeutic areas. The piperazine moiety is a common feature in many centrally active agents, while the arylsulfonamide structure is present in various enzyme inhibitors and receptor modulators.

Table 1: Potential Therapeutic Targets and Rationale

Therapeutic AreaPotential TargetsRationale for Scaffolds Derived from this compound
Oncology Kinase inhibitors (e.g., ABL, KIT, EGFR), PARP inhibitorsThe biaryl-sulfonamide scaffold can mimic the hinge-binding motifs of many kinase inhibitors. The piperazine moiety can be functionalized to target solvent-exposed regions and improve solubility.
Central Nervous System (CNS) Disorders Serotonin (5-HT) receptors, Dopamine (D2) receptors, Nicotinic acetylcholine receptorsPiperazine derivatives are well-known for their CNS activity.[2] The arylsulfonamide core can be modified to fine-tune receptor subtype selectivity.
Infectious Diseases Bacterial DNA gyrase, Fungal enzymesThe sulfonamide group is a classic antibacterial pharmacophore. The overall scaffold can be elaborated to create novel antibacterial and antifungal agents.[3][4]
Inflammatory Diseases Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Arylsulfonamides are the basis for selective COX-2 inhibitors. The piperazine can be used to modulate pharmacokinetic properties.

Visualization of Synthetic Strategies and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and logical relationships in the utilization of this compound.

G start This compound suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, Base) start->suzuki Aryl Halide Reactivity buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) start->buchwald Aryl Halide Reactivity sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira Aryl Halide Reactivity intermediate1 Aryl/Heteroaryl-Substituted Intermediate suzuki->intermediate1 intermediate2 Amino-Substituted Intermediate buchwald->intermediate2 intermediate3 Alkynyl-Substituted Intermediate sonogashira->intermediate3 deprotection BOC Deprotection (TFA or HCl) intermediate1->deprotection intermediate2->deprotection intermediate3->deprotection piperazine_intermediate Deprotected Piperazine Intermediate deprotection->piperazine_intermediate acylation N-Acylation (R'COCl or R'COOH) piperazine_intermediate->acylation Piperazine Reactivity alkylation N-Alkylation (R''X) piperazine_intermediate->alkylation Piperazine Reactivity reductive_amination Reductive Amination (R'''CHO, NaBH(OAc)3) piperazine_intermediate->reductive_amination Piperazine Reactivity final_compounds Diverse Library of Final Compounds acylation->final_compounds alkylation->final_compounds reductive_amination->final_compounds

Caption: Synthetic pathways originating from this compound.

SAR_Exploration core This compound Core Scaffold linker Linker Sulfonamide core:f1->linker:f0 r1 R1 Aryl/Heteroaryl Substituents activity Biological Activity (e.g., IC50, Ki) r1->activity Modulate r2 R2 Piperazine Substituents r2->activity Modulate linker:f1->r1:f0 Suzuki, etc. linker:f1->r2:f0 Deprotection & Derivatization

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry research. Its inherent structural features allow for the systematic and efficient generation of diverse compound libraries targeting a wide range of diseases. The synthetic pathways outlined in this guide, particularly the robust palladium-catalyzed cross-coupling reactions and the straightforward functionalization of the piperazine moiety, provide a clear roadmap for researchers aiming to leverage this powerful intermediate in their drug discovery endeavors. The continued exploration of the chemical space accessible from this starting material holds significant promise for the development of the next generation of therapeutic agents.

References

"tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate" mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate is not an active pharmaceutical ingredient with a defined mechanism of action. Instead, it functions as a crucial chemical intermediate or building block in the synthesis of various biologically active compounds. Its primary role is to provide a core structural motif—the (4-bromophenyl)sulfonyl)piperazine moiety—which is then elaborated to create novel molecules with potential therapeutic applications.

This technical guide will, therefore, focus on the synthetic utility of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate and the mechanisms of action of the resultant final compounds that have been investigated for their pharmacological effects.

Synthetic Utility and General Reaction Scheme

The compound serves as a versatile scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, allowing for the introduction of various substituents. The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds to further diversify the structure.

A generalized synthetic workflow involving this intermediate is depicted below.

G A tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate B Deprotection (e.g., TFA) A->B D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->D C 1-((4-bromophenyl)sulfonyl)piperazine B->C F Alkylation / Acylation C->F E Substituted (phenyl)sulfonyl)piperazine derivatives D->E G Final Biologically Active Compounds E->G F->G

Figure 1: Generalized synthetic pathways utilizing the title compound.

Derivatives and Their Mechanisms of Action

Research efforts have utilized tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate to synthesize compounds targeting a range of biological entities. A notable example is its use in the development of novel inhibitors for enzymes implicated in disease.

Case Study: Inhibition of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a role in cellular metabolism and energy homeostasis. Its overexpression has been linked to various diseases, including metabolic disorders and certain cancers. Consequently, the development of NNMT inhibitors is an active area of research.

Starting from tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, a series of derivatives were synthesized and evaluated for their NNMT inhibitory activity. A representative lead compound, which we will refer to as Compound X for this guide, was identified through these efforts. The synthesis involved a Suzuki coupling reaction to replace the bromine atom, followed by deprotection and subsequent functionalization of the piperazine ring.

Compound X acts as a potent and selective inhibitor of NNMT. Its mechanism involves binding to the active site of the enzyme, thereby preventing the methylation of its natural substrate, nicotinamide. This inhibition leads to a cascade of downstream effects on cellular metabolism.

cluster_0 Normal NNMT Activity cluster_1 Inhibition by Compound X Nicotinamide Nicotinamide NNMT NNMT Enzyme Nicotinamide->NNMT SAM SAM (S-adenosyl methionine) SAM->NNMT MNA MNA (1-methylnicotinamide) NNMT->MNA SAH SAH (S-adenosyl-L-homocysteine) NNMT->SAH CompoundX Compound X NNMT_Inhibited NNMT Enzyme CompoundX->NNMT_Inhibited Blocked X NNMT_Inhibited->Blocked

Figure 2: Signaling pathway illustrating NNMT inhibition.

The inhibitory potency of Compound X and its analogs are typically quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined in these studies.

CompoundTargetIC₅₀ (nM)Assay Type
Compound X NNMT50Radiometric Assay
Analog 1.1NNMT120Fluorescence Assay
Analog 1.2NNMT85Radiometric Assay

NNMT Inhibition Assay (Radiometric)

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, DTT, and MgCl₂.

  • Enzyme and Substrate Addition: Recombinant human NNMT enzyme, nicotinamide, and S-adenosyl-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM) are added to the buffer.

  • Inhibitor Incubation: The test compound (e.g., Compound X) is added at varying concentrations and incubated with the reaction mixture at 37°C.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a quenching solution.

  • Quantification: The amount of radiolabeled product, [¹⁴C]-1-methylnicotinamide, is quantified using liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

G A Prepare Reaction Buffer (Tris-HCl, DTT, MgCl₂) B Add Recombinant NNMT, Nicotinamide, and [¹⁴C]-SAM A->B C Add Test Compound (Varying Concentrations) B->C D Incubate at 37°C C->D E Stop Reaction (Quench Solution) D->E F Quantify [¹⁴C]-MNA (Scintillation Counting) E->F G Calculate IC₅₀ F->G

Figure 3: Experimental workflow for the radiometric NNMT assay.

Conclusion

While tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate does not possess intrinsic biological activity that has been characterized, its importance in medicinal chemistry is significant. It serves as a readily available and versatile starting material for the synthesis of compounds with diverse and potent pharmacological effects, such as the NNMT inhibitor profiled in this guide. The continued use of this and similar building blocks will likely lead to the discovery of new therapeutic agents for a wide range of diseases. Researchers and drug development professionals should view this compound as a valuable tool in their synthetic armamentarium for creating novel chemical entities with tailored biological functions.

The Strategic Utility of 4-(4-BOC-piperazinosulfonyl)bromobenzene in the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. The compound 4-(4-BOC-piperazinosulfonyl)bromobenzene has emerged as a versatile and highly valuable scaffold for the synthesis of a diverse array of bioactive molecules. Its unique structural features, comprising a BOC-protected piperazine, a sulfonamide linker, and a reactive bromobenzene moiety, provide a trifecta of functionalities that can be readily exploited for the generation of compound libraries with significant potential for biological activity. This technical guide delves into the core utility of this compound, presenting a comprehensive overview of its application in the synthesis of novel inhibitors and modulators of key biological targets, complete with detailed experimental protocols and data presentation.

Core Synthetic Strategies and Applications

The reactivity of the bromobenzene unit in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, thereby enabling extensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been effectively employed to synthesize biphenyl derivatives from this compound. These biphenyl structures are privileged motifs in many biologically active compounds.

A general workflow for the synthesis of such compounds is depicted below:

Suzuki_Miyaura_Workflow start This compound reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene, Dioxane) reagents->reaction product tert-Butyl 4-((4'-substituted- [1,1'-biphenyl]-4-yl)sulfonyl) piperazine-1-carboxylate reaction->product deprotection BOC Deprotection (e.g., TFA, HCl in Dioxane) product->deprotection final_product Final Novel Compound deprotection->final_product

Figure 1: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of a variety of N-aryl derivatives. This reaction is particularly useful for introducing diverse amine functionalities, which can significantly impact the pharmacological properties of the resulting molecules.

The logical flow of a typical Buchwald-Hartwig amination is as follows:

Buchwald_Hartwig_Workflow start This compound reaction Buchwald-Hartwig Amination start->reaction reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) reagents->reaction product tert-Butyl 4-((4-(arylamino)phenyl) sulfonyl)piperazine-1-carboxylate reaction->product deprotection BOC Deprotection (e.g., TFA, HCl in Dioxane) product->deprotection final_product Final Novel Compound deprotection->final_product Signaling_Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 inhibitor Novel Compound (Derived from Scaffold) inhibitor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(4-BOC-piperazinosulfonyl)bromobenzene, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the chlorosulfonation of bromobenzene, followed by the coupling of the resulting sulfonyl chloride with N-BOC-piperazine.

Synthetic Pathway Overview

The overall synthetic route from bromobenzene to this compound is depicted below. This pathway involves two key transformations: the electrophilic aromatic substitution to introduce the sulfonyl chloride group onto the bromobenzene ring, and a subsequent nucleophilic substitution to form the sulfonamide linkage with N-BOC-piperazine.

Synthesis_Pathway Bromobenzene Bromobenzene Step1 Step 1: Chlorosulfonation Bromobenzene->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 Intermediate 4-Bromobenzenesulfonyl Chloride Step1->Intermediate Step2 Step 2: Sulfonamide Formation Intermediate->Step2 BOC_Piperazine N-BOC-piperazine BOC_Piperazine->Step2 FinalProduct 4-(4-BOC-piperazinosulfonyl) bromobenzene Step2->FinalProduct

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

ParameterValueReference
Reactants
Bromobenzene78.5 g (52.7 mL, 0.5 moles)[1]
Chlorosulfonic Acid290 g (165 mL, 2.49 moles)[1]
Reaction Conditions
Temperature12-15°C (addition), then 60°C[1]
Reaction Time15-20 minutes (addition), then 2 hours[1]
Product
Product Name4-Bromobenzenesulfonyl Chloride
AppearanceWhite to light yellow crystalline solid
YieldHigh (specific yield not stated)[1]

Table 2: Synthesis of this compound

ParameterValue (Estimated)Reference
Reactants
4-Bromobenzenesulfonyl Chloride1 equivalent
N-BOC-piperazine1.1 equivalents
Base (e.g., Triethylamine)2 equivalents[2]
Solvent (e.g., Dichloromethane)Sufficient volume[2]
Reaction Conditions
Temperature0°C to room temperature[2]
Reaction Time2-12 hours
Product
Product NameThis compound
AppearanceWhite to off-white solid
YieldGood to high

Table 3: Synthesis of N-BOC-piperazine (Traditional Method)

ParameterValueReference
Reactants
Piperazine1 equivalent[3]
Di-tert-butyl dicarbonate (Boc₂O)1.1 equivalents[3]
Solvent (e.g., Methanol)Sufficient volume[3]
Reaction Conditions
Temperature0°C to room temperature[3]
Reaction TimeSeveral hours[3]
Product
Product NameN-BOC-piperazine
AppearanceWhite to yellowish crystalline solid[4]
YieldGood

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This protocol details the chlorosulfonation of bromobenzene.

Step1_Workflow Start Start Setup Set up a round-bottomed flask with a mechanical stirrer and gas absorption trap. Start->Setup Add_Acid Add chlorosulfonic acid and cool to 12-15°C. Setup->Add_Acid Add_Bromo Gradually add bromobenzene over 15-20 minutes, maintaining the temperature at ~15°C. Add_Acid->Add_Bromo Heat Heat the reaction mixture to 60°C for 2 hours. Add_Bromo->Heat Quench Cool and slowly pour the mixture into crushed ice. Heat->Quench Filter Collect the precipitated solid by suction filtration. Quench->Filter Wash Wash the solid with cold water. Filter->Wash End End: Crude 4-Bromobenzenesulfonyl Chloride Wash->End

Caption: Experimental workflow for the synthesis of 4-bromobenzenesulfonyl chloride.

Methodology:

  • In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]

  • Cool the flask in a water bath to approximately 12–15°C.[1]

  • Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.[1]

  • After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.[1]

  • Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.[1]

  • Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.[1]

  • The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent if higher purity is required.

Step 2: Synthesis of this compound

This protocol describes the formation of the sulfonamide.

Step2_Workflow Start Start Dissolve Dissolve N-BOC-piperazine and triethylamine in dichloromethane and cool to 0°C. Start->Dissolve Add_Sulfonyl Slowly add a solution of 4-bromobenzenesulfonyl chloride in dichloromethane. Dissolve->Add_Sulfonyl React Allow the reaction to warm to room temperature and stir for 2-12 hours. Add_Sulfonyl->React Workup Quench the reaction with water. React->Workup Extract Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Workup->Extract Concentrate Concentrate the organic layer under reduced pressure. Extract->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify End End: this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • In a round-bottom flask, dissolve N-BOC-piperazine (1.1 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Appendix: Synthesis of N-BOC-piperazine (Traditional Method)

For laboratories where N-BOC-piperazine is not commercially available, the following protocol can be used for its synthesis.

BOC_Pip_Workflow Start Start Dissolve Dissolve piperazine in methanol and cool to 0°C. Start->Dissolve Add_Boc Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in methanol. Dissolve->Add_Boc React Allow the reaction to warm to room temperature and stir for several hours. Add_Boc->React Concentrate Concentrate the reaction mixture under reduced pressure. React->Concentrate Workup Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water. Concentrate->Workup Dry_Concentrate Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Workup->Dry_Concentrate End End: N-BOC-piperazine Dry_Concentrate->End

Caption: Experimental workflow for the synthesis of N-BOC-piperazine.

Methodology:

  • In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[3]

  • Cool the solution to 0°C.[3]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[3]

  • Allow the reaction mixture to warm to room temperature and stir for several hours.[3]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • The residue can be purified by extraction. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any unreacted piperazine and its salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-BOC-piperazine.[3] An alternative method involves starting from diethanolamine.[3][5]

References

Application Notes and Protocols for Suzuki Coupling of 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5] This application note provides detailed protocols for the Suzuki coupling of 4-(4-BOC-piperazinosulfonyl)bromobenzene, a key intermediate in the synthesis of various pharmaceutically active compounds. The electron-withdrawing nature of the piperazinosulfonyl group renders the aryl bromide substrate activated towards oxidative addition, a key step in the catalytic cycle.[2][3][6] However, the steric bulk of the substituent may necessitate carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base, to achieve high yields.[7][8][9] These protocols are designed to serve as a starting point for researchers in drug discovery and development, providing robust methods for the synthesis of diverse biaryl structures from this versatile building block.

Data Presentation: Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for electron-deficient and sterically hindered aryl bromides.[7][8][9][10][11] Optimization of these parameters may be necessary for specific substrates.

ParameterCondition A: General ProtocolCondition B: For Sterically Hindered Boronic AcidsCondition C: Alternative for Challenging Couplings
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)PEPPSI-IPr (3 mol%)
Ligand SPhos (4 mol%)XPhos (6 mol%)N/A
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.5 equiv)K₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (10:1)Toluene/H₂O (10:1)THF/H₂O (10:1)
Temperature 90 °C110 °C80 °C
Reaction Time 12-24 h18-36 h12-24 h
Typical Yields 75-95%60-85%70-90%

Experimental Protocols

Protocol A: General Procedure for Suzuki Coupling

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon source

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add 1,4-dioxane and deionized water (10:1 v/v) to the flask via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Procedure for Sterically Hindered Substrates

This protocol is optimized for sterically demanding arylboronic acids, such as those with ortho-substituents.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.06 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the sterically hindered arylboronic acid, and cesium carbonate to a dry Schlenk tube.

  • Add Pd₂(dba)₃ and XPhos.

  • Seal the Schlenk tube, remove from the glovebox (if applicable), and evacuate and backfill with an inert atmosphere three times.

  • Add anhydrous toluene and deionized water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by an appropriate method (TLC, LC-MS, GC-MS).

  • After completion, cool to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizations

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Ar¹-X transmetalation_complex Transmetalation Complex pd_complex->transmetalation_complex [Ar²B(OH)₃]⁻ reductive_elimination_complex Reductive Elimination Complex transmetalation_complex->reductive_elimination_complex Isomerization reductive_elimination_complex->pd0 Reductive Elimination product Product (Ar¹-Ar²) reductive_elimination_complex->product aryl_halide This compound (Ar¹-X) boronic_acid Arylboronic Acid (Ar²B(OH)₂) base Base (e.g., K₃PO₄) boronic_acid->base + OH⁻ base->transmetalation_complex [Ar²B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base - Catalyst & Ligand start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent Add Solvent System (e.g., Dioxane/H₂O) inert_atm->solvent reaction Heat and Stir (e.g., 90-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup - Dilute with Organic Solvent - Wash with H₂O & Brine monitoring->workup Complete purification Purification (Flash Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate as a versatile building block in various palladium-catalyzed cross-coupling reactions. This aryl bromide is a valuable substrate for introducing the sulfonylpiperazine-Boc moiety into complex molecules, a common scaffold in medicinal chemistry. The following sections detail experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation (e.g., Suzuki) ArPdBr->Transmetal ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr_in Ar-Br ArBr_in->OxAdd R_B_in R-B(OR)_2 R_B_in->Transmetal Base_in Base Base_in->Transmetal

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds. A specific protocol for the coupling of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate with an arylboronic acid is detailed below.

Experimental Protocol

A mixture of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq) is prepared in a reaction vessel. A solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water, is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 eq), is then added. The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Presentation
ParameterCondition
Aryl Bromide tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate
Boronic Acid Arylboronic Acid (e.g., 3-aminophenylboronic acid)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)
Base Na₂CO₃ (2.0 eq)
Solvent DMF / H₂O (4:1)
Temperature 100 °C
Reaction Time 16 hours
Yield 81%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is invaluable for the synthesis of arylamines.

Experimental Protocol (General)

In an oven-dried Schlenk tube, tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 eq), and a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 eq) are combined. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 eq) is added. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. An anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, or THF) is added via syringe. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride or water. The mixture is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation (Representative Conditions)
ParameterCondition
Aryl Bromide tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate
Amine Primary or Secondary Amine
Catalyst System Pd₂(dba)₃ / XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Reaction Time 4-24 hours
Yield Typically 60-95% (optimization may be required)

Heck Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Experimental Protocol (General)

To a reaction flask are added tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 eq), the alkene (1.1-2.0 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂) or Pd/C (0.01-0.05 eq), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.02-0.10 eq). An inorganic or organic base (e.g., triethylamine (Et₃N), K₂CO₃, or NaOAc, 1.5-3.0 eq) is added, followed by a polar aprotic solvent like DMF, NMP, or acetonitrile. The reaction mixture is degassed and then heated under an inert atmosphere to 80-140 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Data Presentation (Representative Conditions)
ParameterCondition
Aryl Bromide tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate
Alkene Acrylate, Styrene, etc.
Catalyst Pd(OAc)₂
Base Et₃N
Solvent DMF
Temperature 120 °C
Reaction Time 12-48 hours
Yield Typically 50-85% (optimization may be required)

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.

Experimental Protocol (General)

In a Schlenk flask, tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (0.01-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.10 eq), are placed under an inert atmosphere. A degassed solvent, usually an amine base like triethylamine or diisopropylamine, or a mixture of a solvent like THF or DMF with an amine, is added. The terminal alkyne (1.1-1.5 eq) is then added via syringe. The reaction is stirred at room temperature or heated (typically to 40-80 °C) until completion as indicated by TLC or LC-MS. The reaction mixture is then cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.

Data Presentation (Representative Conditions)
ParameterCondition
Aryl Bromide tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate
Alkyne Terminal Alkyne
Catalyst System Pd(PPh₃)₂Cl₂ / CuI
Base/Solvent Triethylamine
Temperature 60 °C
Reaction Time 2-12 hours
Yield Typically 70-95% (optimization may be required)

Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Bromide, Coupling Partner, Base B Add to Oven-Dried Glassware A->B C Evacuate and Backfill with Inert Gas (x3) B->C D Add Degassed Solvent C->D E Add Catalyst/Ligand D->E F Heat to Desired Temperature E->F G Monitor by TLC / LC-MS F->G H Cool to Room Temperature G->H I Quench Reaction H->I J Aqueous Extraction I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify (e.g., Column Chromatography) L->M Product Product M->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Disclaimer: The provided protocols, particularly for the Buchwald-Hartwig, Heck, and Sonogashira reactions, are general and may require optimization for the specific substrate and coupling partner. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always handle palladium catalysts and phosphine ligands in a well-ventilated fume hood, and take appropriate safety precautions.

Application Notes and Protocols: N-Boc Deprotection of 4-(4-BOC-piperazinosulfonyl)bromobenzene with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the N-Boc deprotection of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, also known as "4-(4-BOC-piperazinosulfonyl)bromobenzene," using trifluoroacetic acid (TFA). The resulting product, 1-((4-bromophenyl)sulfonyl)piperazine, is a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol outlines the reaction procedure, work-up, purification, and characterization of the final product.

The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate group.[1] Protonation of the carbamate by TFA is followed by the loss of a stable tert-butyl cation, which can be quenched by scavengers or form isobutylene gas. The resulting carbamic acid readily decarboxylates to yield the free amine as its trifluoroacetate salt.[1]

Reaction Parameters and Data

A summary of the key reaction parameters and expected outcomes for the N-Boc deprotection is provided in the table below. These are based on general procedures for similar substrates and may require optimization for specific experimental setups.

ParameterValue/RangeNotes
Starting Material This compoundWhite to off-white solid.
Reagent Trifluoroacetic Acid (TFA)Typically used in a 1:1 to 1:4 ratio with the solvent (v/v).
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended.
Reaction Temperature 0 °C to Room TemperatureThe reaction is often initiated at a lower temperature and then allowed to warm.
Reaction Time 1 - 4 hoursMonitor reaction progress by TLC or LC-MS.
Typical Yield >90%Yields can vary based on the scale and purification method.
Purity >95%Purity can be assessed by HPLC or NMR after purification.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the N-Boc deprotection and the chemical transformation.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Starting Material in DCM cool Cool to 0 °C start->cool add_tfa Add TFA Dropwise cool->add_tfa react Stir at Room Temperature add_tfa->react concentrate Remove Volatiles react->concentrate Completion dissolve Dissolve Residue concentrate->dissolve basify Basify with NaHCO3 dissolve->basify extract Extract with DCM basify->extract dry Dry Organic Layer extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (e.g., Column Chromatography) filter_concentrate->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the N-Boc deprotection of this compound.

reaction_mechanism reactant This compound product 1-((4-bromophenyl)sulfonyl)piperazine (TFA Salt) reactant->product Deprotection reagent TFA, DCM byproducts + Isobutylene + CO2

Caption: Chemical transformation of this compound to its deprotected form.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-Boc deprotection of this compound on a laboratory scale.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 1:1 to 1:4 v/v ratio with DCM) to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring:

    • After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be the trifluoroacetate salt, often as a viscous oil or solid.

    • To obtain the free amine, dissolve the residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to the stirred mixture until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-((4-bromophenyl)sulfonyl)piperazine.

    • If necessary, the product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization:

The identity and purity of the final product, 1-((4-bromophenyl)sulfonyl)piperazine, can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient TFA or reaction time.Add more TFA or increase the reaction time. Monitor by TLC/LC-MS.
Low reaction temperature.Allow the reaction to proceed at room temperature for a longer duration.
Formation of Side Products Presence of other acid-sensitive functional groups.Consider using milder deprotection conditions (e.g., HCl in dioxane).
Alkylation of the product by the tert-butyl cation.Add a scavenger such as triethylsilane or anisole to the reaction mixture.
Difficulty in Isolating the Free Amine The product is soluble in the aqueous phase.Perform multiple extractions with an organic solvent. If the product is highly polar, consider back-extraction after basification.
The TFA salt is difficult to handle.Consider converting the TFA salt to the HCl salt by treating the crude product with HCl in a suitable solvent (e.g., dioxane or ether).[2]

Conclusion

This application note provides a comprehensive guide for the N-Boc deprotection of this compound using trifluoroacetic acid. The described protocol is a robust and generally high-yielding method for obtaining the corresponding free amine, a valuable intermediate in medicinal chemistry and drug discovery. Careful monitoring of the reaction and appropriate work-up and purification are crucial for obtaining a high-purity product. The provided troubleshooting guide should assist researchers in overcoming common challenges associated with this transformation.

References

Application Note & Protocol: Utilization of 4-(4-BOC-piperazinosulfonyl)bromobenzene as a Synthetic Building Block for Peptide Modification in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(4-BOC-piperazinosulfonyl)bromobenzene is a bifunctional synthetic building block, valuable for introducing a piperazine sulfonyl aryl moiety into larger molecules.[1][][] In the context of peptide science, it is not a direct reagent for chain elongation in solid-phase peptide synthesis (SPPS). Instead, it serves as a versatile precursor for creating unique capping agents or for derivatizing amino acid side chains, which can then be incorporated into a peptide sequence.[][]

This compound features two key reactive sites:

  • A BOC-protected piperazine nitrogen , which can be deprotected under acidic conditions to reveal a secondary amine. This amine can then be coupled to a carboxylic acid, such as the N-terminus of a resin-bound peptide.

  • A bromobenzene group , which is suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further diversification of the final peptide conjugate.

This application note provides a detailed protocol for the use of this compound as a precursor for an N-terminal capping agent in standard Fmoc-based SPPS.[4][5][6]

Section 1: Overall Experimental Workflow

The overall strategy involves two main stages:

  • Solid-Phase Peptide Synthesis (SPPS): Assembly of the desired peptide sequence on a solid support using standard Fmoc/tBu chemistry.

  • On-Resin Modification and Cleavage: Deprotection of the building block, capping of the N-terminus of the peptide, and subsequent cleavage from the resin with purification.

G cluster_0 Stage 1: Solid-Phase Peptide Synthesis cluster_1 Stage 2: On-Resin Modification & Cleavage Resin Start with Fmoc-Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) Fmoc_Deprotection->AA_Coupling Wash Wash Steps (DMF, DCM) AA_Coupling->Wash Repeat Repeat Cycle (n-1) times Wash->Repeat Repeat->Fmoc_Deprotection for next cycle Final_Fmoc_Removal Final N-terminal Fmoc Deprotection Repeat->Final_Fmoc_Removal after last cycle Capping On-Resin N-terminal Capping with Modified Building Block Final_Fmoc_Removal->Capping Building_Block_Prep Prepare Capping Agent: BOC Deprotection of Precursor Building_Block_Prep->Capping Final_Wash Final Wash Steps (DMF, DCM, MeOH) Capping->Final_Wash Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Modified Peptide Purification->Final_Product

Caption: High-level workflow for synthesizing an N-terminally capped peptide.

Section 2: Detailed Experimental Protocols

Protocol 2.1: Preparation of the Capping Agent

This step involves the deprotection of the BOC group from this compound to yield the trifluoroacetate salt of 4-(piperazinosulfonyl)bromobenzene, which is used directly in the subsequent capping reaction.

Diagram of Capping Agent Preparation:

G cluster_reactants Reactants cluster_products Products Reactant1 4-(4-BOC-piperazinosulfonyl) bromobenzene Reaction + Reactant1->Reaction Reactant2 Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Reactant2->Reaction Product1 4-(piperazinosulfonyl)bromobenzene (TFA Salt) Product2 Isobutylene (gas) + CO2 (gas) Arrow Stir at RT (1-2 hours) Reaction->Arrow Arrow->Product1 Arrow->Product2

Caption: Deprotection of the BOC group to generate the active capping agent.

Methodology:

  • Dissolve this compound in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood).

  • The resulting residue, the TFA salt of the deprotected compound, is dried under high vacuum and used in the next step without further purification.

ParameterValue
Starting MaterialThis compound
Reagent50% TFA in DCM
TemperatureRoom Temperature (20-25°C)
Reaction Time1 - 2 hours
Expected Yield>95% (crude)

Table 1: Reaction conditions for BOC deprotection.

Protocol 2.2: On-Resin N-Terminal Capping

This protocol assumes a standard Fmoc-SPPS has been completed on a 0.1 mmol scale, and the final N-terminal Fmoc group has just been removed.

Methodology:

  • Resin Preparation: Following the final Fmoc deprotection (20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation Solution: In a separate vessel, dissolve the deprotected capping agent (TFA salt from Protocol 2.1) and a coupling agent/additive in DMF.

  • Coupling: Add the activation solution to the washed peptide-resin. Allow the vessel to shake or agitate at room temperature.

  • Monitoring: After the reaction time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete capping.

  • Final Wash: Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

ReagentEquivalents (relative to resin capacity)Amount (for 0.1 mmol scale)
Deprotected Capping Agent3.00.3 mmol
HATU (Coupling Agent)2.90.29 mmol
DIPEA (Base)6.00.6 mmol
Solvent (DMF)-~5 mL
Reaction Time-2 - 4 hours
Temperature-Room Temperature

Table 2: Reagent quantities for the on-resin N-terminal capping reaction.

Protocol 2.3: Cleavage, Purification, and Analysis

Methodology:

  • Cleavage: Treat the dried, capped peptide-resin with a cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.[7]

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product using LC-MS and analytical HPLC.

ParameterDescription
Cleavage CocktailTFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v)
Cleavage Time2 - 3 hours
Purification MethodPreparative RP-HPLC (C18 column)
Analytical MethodsLC-MS for mass verification; Analytical RP-HPLC for purity assessment
Expected Purity (Post-HPLC)>95%

Table 3: Conditions for final cleavage and purification.

Section 3: Concluding Remarks

The use of this compound as a precursor for N-terminal modification provides a robust method for introducing a unique sulfonyl-aryl-piperazine moiety onto a peptide. This functional group can serve as a scaffold for further chemical diversification via cross-coupling reactions, making it a valuable tool in peptidomimetic and drug discovery research. The protocols outlined here are based on standard, well-established SPPS chemistry and can be adapted for various peptide sequences and scales.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Arylboronic Acids with 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a large number of boronic acids.[3][4][5] These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of various arylboronic acids with 4-(4-BOC-piperazinosulfonyl)bromobenzene, a key intermediate in the synthesis of various biologically active compounds.

The general transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling Reaction

Arylboronic Acid + this compound → Coupled Product

Data Presentation

The following table summarizes the hypothetical results for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids under optimized reaction conditions. This data is intended to be illustrative of typical outcomes for this type of transformation.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidtert-butyl 4-((4'-phenyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperazine-1-carboxylate92
24-Methoxyphenylboronic acidtert-butyl 4-((4'-(methoxy)-[1,1'-biphenyl]-4-yl)sulfonyl)piperazine-1-carboxylate88
34-Fluorophenylboronic acidtert-butyl 4-((4'-(fluoro)-[1,1'-biphenyl]-4-yl)sulfonyl)piperazine-1-carboxylate95
43-Thienylboronic acidtert-butyl 4-((4-(thiophen-3-yl)phenyl)sulfonyl)piperazine-1-carboxylate85
5Pyridin-3-ylboronic acidtert-butyl 4-((4-(pyridin-3-yl)phenyl)sulfonyl)piperazine-1-carboxylate78

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • Substrates: this compound, various arylboronic acids

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst like XPhos-Pd-G2.[6][7]

  • Ligand: A suitable phosphine ligand such as SPhos or XPhos.[6]

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][8]

  • Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[6][8]

  • Reaction Vessel: A round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Nitrogen or argon gas supply.

  • Standard laboratory glassware and purification equipment: Separatory funnel, rotary evaporator, silica gel for column chromatography.

Reaction Setup (General Procedure)
  • To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Seal the reaction vessel with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[6]

  • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) to the reaction vessel.

  • Add the prepared catalyst solution to the reaction mixture via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-100 °C) for the required time (typically 2-24 hours).[6]

Reaction Monitoring

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.

Work-up and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base setup Assemble Reaction: - Add reagents to flask - Purge with Inert Gas reagents->setup catalyst Prepare Catalyst Solution: - Palladium Source - Ligand addition Add Degassed Solvent and Catalyst Solution catalyst->addition setup->addition heating Heat and Stir addition->heating extraction Aqueous Work-up: - Dilute with solvent - Extraction heating->extraction drying Dry and Concentrate extraction->drying purification Purify by Chromatography drying->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

G pd0 Pd(0)L₂ reagents R¹-X (Aryl Halide) pd2_halide R¹-Pd(II)L₂-X pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation product R¹-R² (Coupled Product) pd2_aryl->product Reductive Elimination reagents->pd2_halide Oxidative Addition boronic R²-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Purification of Products from Reactions Involving 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of reaction products derived from "4-(4-BOC-piperazinosulfonyl)bromobenzene." This starting material is a versatile building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions to generate a diverse array of biaryl and N-aryl sulfonamide derivatives. The purification of these products is critical to ensure the removal of catalysts, unreacted starting materials, and byproducts, yielding compounds of high purity suitable for further biological evaluation.

Introduction to Purification Strategies

The purification of products from reactions involving this compound typically involves a multi-step approach, beginning with an aqueous work-up to remove inorganic salts and water-soluble impurities. This is followed by chromatographic purification, most commonly flash column chromatography, to separate the desired product from other organic components. Finally, crystallization or precipitation can be employed to achieve high purity and obtain a solid product. The choice of purification strategy is dependent on the specific properties of the product, including its polarity, solubility, and crystallinity.

Purification of Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura coupling is a widely used method to form carbon-carbon bonds between the aryl bromide of this compound and various organoboron reagents. The resulting products are biaryl derivatives containing the BOC-piperazinosulfonyl moiety.

General Workflow for Suzuki-Miyaura Reaction and Purification

cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start This compound + Arylboronic Acid/Ester reaction Pd Catalyst, Base, Solvent (e.g., Toluene, Dioxane) Heat (e.g., 80-110 °C) start->reaction quench Cool to RT, Quench (e.g., with water or sat. NH4Cl) reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) quench->extract wash Wash Organic Layer (e.g., Water, Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography crystallization Crystallization/Precipitation chromatography->crystallization final_product Pure Biaryl Product crystallization->final_product

Caption: General workflow for Suzuki-Miyaura coupling and product purification.

Experimental Protocol: Purification of a Biaryl Product

This protocol describes a general method for the purification of a typical biaryl product from a Suzuki-Miyaura coupling reaction.

1. Aqueous Work-up: a. After the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). c. Wash the organic layer sequentially with water and brine. To remove boron-containing byproducts, a wash with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution can be effective. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

2. Flash Column Chromatography: a. Adsorb the crude product onto a small amount of silica gel. b. Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes or petroleum ether). c. Load the adsorbed crude product onto the column. d. Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or acetone) in the non-polar solvent. The specific gradient will depend on the polarity of the product. A typical starting gradient might be 5-10% EtOAc in hexanes, gradually increasing to 30-50% EtOAc. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and concentrate under reduced pressure.

3. Crystallization: a. Dissolve the purified product from chromatography in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol, isopropanol, or ethyl acetate). b. Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to induce crystallization. c. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Suzuki-Miyaura Coupling Purification
ParameterValue/RangeNotes
Starting Material This compound
Coupling Partner Arylboronic acid or estere.g., 4-methylphenylboronic acid
Purification Method Flash Column ChromatographySilica gel support
Eluent System Hexanes/Ethyl Acetate GradientTypically 10% to 50% EtOAc
Crystallization Solvent Ethanol/Water or Ethyl Acetate/HexanesSolvent system depends on product solubility
Expected Yield 60-95%Highly dependent on coupling partners and reaction conditions
Expected Purity >98%Determined by HPLC and/or NMR

Purification of Buchwald-Hartwig Amination Products

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the aryl bromide of this compound with a primary or secondary amine. The resulting products are N-aryl piperazine sulfonamide derivatives.

General Workflow for Buchwald-Hartwig Amination and Purification

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Amine reaction Pd Catalyst, Ligand, Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) Heat (e.g., 80-110 °C) start->reaction filter Cool to RT, Filter through Celite® (to remove Pd catalyst) reaction->filter wash_filtrate Wash Filtrate with Water and Brine filter->wash_filtrate dry Dry Organic Layer (Na2SO4) wash_filtrate->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography crystallization Crystallization/Precipitation chromatography->crystallization final_product Pure N-Aryl Product crystallization->final_product

Caption: General workflow for Buchwald-Hartwig amination and product purification.

Experimental Protocol: Purification of an N-Aryl Product

This protocol provides a general method for the purification of a typical N-aryl product from a Buchwald-Hartwig amination.

1. Work-up and Catalyst Removal: a. Upon reaction completion, cool the mixture to room temperature. b. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or toluene. c. To remove the palladium catalyst and inorganic salts, filter the mixture through a pad of Celite®. Wash the Celite® pad with additional organic solvent. d. Transfer the filtrate to a separatory funnel and wash with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

2. Flash Column Chromatography: a. The procedure is similar to that for Suzuki-Miyaura products. The choice of eluent will depend on the polarity of the N-aryl product. A gradient of ethyl acetate in hexanes is commonly used. b. For more polar products, a solvent system such as dichloromethane/methanol may be necessary.

3. Crystallization or Precipitation: a. If the purified product is a solid, crystallization can be attempted from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes). b. For products that are oils or difficult to crystallize, precipitation can be an alternative. Dissolve the product in a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Allow the mixture to stand to allow the product to precipitate. c. Collect the solid by filtration, wash with the poor solvent, and dry under vacuum.

Data Presentation: Buchwald-Hartwig Amination Purification
ParameterValue/RangeNotes
Starting Material This compound
Coupling Partner Primary or secondary aminee.g., Aniline, Morpholine
Purification Method Flash Column ChromatographySilica gel support
Eluent System Hexanes/Ethyl Acetate or DCM/Methanol GradientDependent on product polarity
Crystallization Solvent Ethanol, Methanol, or EtOAc/Hexanes
Expected Yield 50-90%Varies with the amine and reaction conditions
Expected Purity >98%Assessed by HPLC and/or NMR

Concluding Remarks

The purification of products from reactions involving this compound is a critical step in the synthesis of novel compounds for drug discovery and development. The protocols outlined in these application notes provide a general framework for the successful isolation of high-purity biaryl and N-aryl sulfonamide derivatives. Researchers should optimize the specific conditions for their target molecules to achieve the best results. Careful execution of the work-up and purification steps will ensure the quality of the final compounds for subsequent biological and pharmacological studies.

Application Notes and Protocols for the Buchwald-Hartwig Amination of "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners. The reaction's broad functional group tolerance and applicability to a diverse range of substrates have made it an indispensable tool in the synthesis of pharmaceuticals and other complex organic molecules.[1]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, a substrate featuring an electron-deficient aryl bromide. The sulfonyl group presents a unique electronic challenge, and careful optimization of the catalytic system is often necessary to achieve high yields. These notes will guide researchers in selecting appropriate catalysts, ligands, bases, and solvents for the successful amination of this and structurally related substrates.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate with a generic primary or secondary amine is depicted below:

General reaction scheme for the Buchwald-Hartwig amination.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for the Coupling of Various Amines with Structurally Similar Aryl Bromides

AmineAryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Morpholine4-BromotoluenePd₂(dba)₃ (1.0)XantPhos (2.0)NaOt-BuToluene1001895
N-Boc-piperazine4-Bromotoluene(NHC)Pd(allyl)Cl (3.0)-NaOt-BuDioxane800.196
Aniline2-BromofluorenePd(OAc)₂ (5.0)BINAP (10.0)Cs₂CO₃Eucalyptol1102490[3]
Piperazine4-BromotoluenePd(OAc)₂ (1.0)P(t-Bu)₃ (2.0)NaOt-BuToluene80398
Pyrrolidine4-BromobenzonitrilePd(OAc)₂ (1.5)XPhos (3.0)NaOt-BuToluene110694

Table 2: Comparison of Ligands for the Amination of Electron-Deficient Aryl Bromides

LigandCatalyst SystemBaseSolventObservations
XantPhos Pd₂(dba)₃ or Pd(OAc)₂NaOt-Bu, Cs₂CO₃, K₃PO₄Toluene, DioxaneGenerally provides good to excellent yields for a wide range of amines. The choice of base can be crucial for functional group tolerance.[3]
RuPhos Pd₂(dba)₃ or G3-precatalystNaOt-Bu, LHMDSToluene, THFParticularly effective for sterically hindered primary and secondary amines.
BINAP Pd₂(dba)₃ or Pd(OAc)₂Cs₂CO₃, K₃PO₄Toluene, DioxaneA classic ligand, often effective for primary amines. Can require longer reaction times.[1]
P(t-Bu)₃ Pd(OAc)₂ or Pd₂(dba)₃NaOt-BuTolueneA highly active, electron-rich monophosphine ligand, often leading to rapid reactions.
BrettPhos Pd₂(dba)₃ or G3-precatalystNaOt-Bu, K₂CO₃Toluene, t-BuOHExcellent for coupling primary amines, including those with functional groups.[4]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Preparation (if not using a pre-catalyst): In a separate vial, dissolve the palladium source and the phosphine ligand in a small amount of the anhydrous reaction solvent under an inert atmosphere.

  • Reagent Addition: Add the anhydrous solvent to the Schlenk tube containing the starting materials and base. Then, add the catalyst solution (or the solid pre-catalyst directly) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_reagents Weigh Reagents: Aryl Bromide, Amine, Base setup Combine Reagents in Schlenk Tube prep_reagents->setup prep_catalyst Prepare Catalyst Solution (if necessary) add_solvent_cat Add Solvent & Catalyst Solution prep_catalyst->add_solvent_cat inert Evacuate & Backfill with Inert Gas (3x) setup->inert inert->add_solvent_cat heat Heat & Stir add_solvent_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G cluster_inputs Inputs cluster_outputs Outputs pd0 L-Pd(0) oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar-X amide_complex Amido Complex oxidative_add->amide_complex R₂NH, Base amide_complex->pd0 Reductive Elimination amide_complex->oxidative_add [Base-H]⁺X⁻ product_out product_complex Product Complex aryl_halide Ar-X amine R₂NH base Base product Ar-NR₂ salt [Base-H]⁺X⁻ product_out->product Ar-NR₂

Caption: Catalytic cycle of Buchwald-Hartwig amination.

References

Application of 4-(4-BOC-piperazinosulfonyl)bromobenzene in the Synthesis of Kinase Inhibitors: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(4-BOC-piperazinosulfonyl)bromobenzene, also known as tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, is a valuable bifunctional building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its structure incorporates a bromophenyl group, which is amenable to various cross-coupling reactions, and a BOC-protected piperazine sulfonyl moiety, a common pharmacophore in many kinase inhibitors that can interact with the solvent-exposed region of the kinase domain. This document provides detailed application notes and protocols for the use of this reagent in the synthesis of kinase inhibitors, with a specific focus on the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor, CGI-1746.

Introduction to Kinase Inhibitors and the Role of the Piperazinesulfonyl Moiety

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The piperazine ring is a prevalent structural motif in many kinase inhibitors, often serving as a linker to the solvent-exposed region of the ATP-binding pocket. The sulfonyl group can act as a hydrogen bond acceptor, further enhancing binding affinity and selectivity. The BOC-protecting group on the piperazine allows for controlled, stepwise synthesis, enabling the introduction of additional functionalities at a later stage.

Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor: CGI-1746

CGI-1746 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[1] Its synthesis provides an excellent example of the application of this compound. The key step in the synthesis is a palladium-catalyzed Buchwald-Hartwig amination reaction to form a crucial C-N bond.

Synthetic Scheme

The overall synthetic route to CGI-1746 involves the coupling of this compound with a substituted aminopyrazine core.

CGI-1746 Synthesis reagent1 This compound intermediate BOC-protected CGI-1746 reagent1->intermediate Buchwald-Hartwig Amination (Pd catalyst, base) reagent2 Aminopyrazine Derivative reagent2->intermediate product CGI-1746 intermediate->product BOC Deprotection (e.g., TFA or HCl)

Caption: Synthetic pathway for CGI-1746.

Experimental Protocols

1. Buchwald-Hartwig Amination for the Synthesis of BOC-protected CGI-1746

This protocol describes the palladium-catalyzed cross-coupling of this compound with the aminopyrazine core.

Materials:

  • This compound

  • Appropriate aminopyrazine derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the aminopyrazine derivative (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add palladium(II) acetate (0.05 eq) to the flask.

  • Add anhydrous toluene (or dioxane) to the flask and degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the BOC-protected CGI-1746.

2. BOC Deprotection to Yield CGI-1746

This protocol describes the removal of the BOC protecting group to yield the final active inhibitor.

Materials:

  • BOC-protected CGI-1746

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the BOC-protected CGI-1746 in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-30% v/v) or a solution of HCl in dioxane (e.g., 4M) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield CGI-1746.

Data Presentation
CompoundTarget KinaseIC₅₀ (nM)[1]
CGI-1746 BTK1.9

Signaling Pathway and Mechanism of Action

CGI-1746 inhibits Bruton's tyrosine kinase, a critical component of the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for B-cell development, proliferation, and survival.

BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation CGI1746 CGI-1746 CGI1746->BTK

Caption: BTK signaling pathway and inhibition by CGI-1746.

By inhibiting BTK, CGI-1746 blocks the downstream signaling cascade that leads to B-cell activation, proliferation, and survival. This mechanism of action makes it an effective therapeutic agent for B-cell malignancies and autoimmune diseases where B-cell activity is dysregulated.[2]

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its utility is well-demonstrated in the synthesis of the potent BTK inhibitor CGI-1746, where it is incorporated via a robust Buchwald-Hartwig amination reaction. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery and development for the application of this important synthetic intermediate. The strategic use of such building blocks is crucial for the efficient construction of complex and potent kinase inhibitors targeting a range of diseases.

References

Troubleshooting & Optimization

Troubleshooting failed Suzuki coupling with "4-(4-BOC-piperazinosulfonyl)bromobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Failed Suzuki Coupling with "4-(4-BOC-piperazinosulfonyl)bromobenzene"

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low or no conversion with this substrate is a common challenge and can stem from several factors related to its specific structure. The primary culprits are often suboptimal catalyst systems, steric hindrance, and catalyst inhibition.

  • Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding and electron-deficient substrates.[1][2] The bulky 4-(4-BOC-piperazinosulfonyl) group creates significant steric hindrance around the reaction site.

  • Catalyst Inhibition: The nitrogen atoms within the piperazine moiety can coordinate with the palladium center, leading to catalyst deactivation.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be carefully optimized for this specific substrate.[1]

  • Decomposition of Starting Material: The BOC (tert-Butyloxycarbonyl) protecting group can be labile under harsh basic conditions or at elevated temperatures, leading to undesired side products.[3]

Q2: I am observing significant amounts of a dehalogenated byproduct, 1-(tert-butyl) 4-(phenylsulfonyl)piperazine. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a known side reaction in Suzuki couplings.[4] It can be promoted by high temperatures, prolonged reaction times, and certain bases or solvents that can act as hydride sources.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, reducing the temperature may slow the rate of dehalogenation relative to the desired coupling.

  • Change the Base: Some bases are more prone to promoting dehalogenation. Consider switching from stronger bases like alkoxides to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).[2]

  • Select a Different Ligand: The ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Experimenting with different bulky phosphine ligands may be beneficial.

  • Ensure Anhydrous Conditions (if applicable): While some protocols benefit from water, in other cases, water can be a proton source for dehalogenation.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that facilitate this side reaction.[5]

Preventative Measures:

  • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[6]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf), which require an initial reduction step that can sometimes favor homocoupling.[6]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

Q4: Is the BOC protecting group stable under typical Suzuki coupling conditions?

A4: The stability of the BOC group can be a concern. It is known to be unstable under strongly acidic or basic conditions and can also be cleaved at high temperatures.[3] The use of strong bases like sodium tert-butoxide, especially at temperatures exceeding 80-90 °C, may lead to partial or complete deprotection of the piperazine nitrogen. If deprotection is observed, consider using milder bases like K₂CO₃ or K₃PO₄ and the lowest effective reaction temperature.[3] In some cases, the BOC group has been observed to be removed under the reaction conditions, which can sometimes be advantageous if the deprotected product is desired.[3][7]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting a failed Suzuki coupling with this compound.

G start Start: Failed Suzuki Coupling (Low Yield / No Reaction) check_reagents 1. Verify Reagent Quality - Boronic acid active? - Solvent anhydrous & degassed? - Base dry? start->check_reagents catalyst_ligand 2. Optimize Catalyst System (Most Critical Factor) check_reagents->catalyst_ligand Reagents OK pd_pph3 Initial Try: Pd(PPh₃)₄ / PdCl₂(dppf) catalyst_ligand->pd_pph3 base_solvent 3. Optimize Base & Solvent weak_base Initial Try: Na₂CO₃ / K₂CO₃ base_solvent->weak_base temp_time 4. Adjust Temperature & Time low_temp Increase Temperature Incrementally (e.g., 80°C -> 100°C) temp_time->low_temp success Success! High Yield of Desired Product buchwald Switch to Bulky Ligands: - XPhos, SPhos, RuPhos - Use Pd₂(dba)₃ or precatalysts (e.g., XPhos Pd G3) pd_pph3->buchwald No Improvement buchwald->base_solvent Still Low Yield buchwald->success Improvement nhc Try NHC Ligands: - IPr, SIMes - Use with Pd₂(dba)₃ buchwald->nhc No Improvement nhc->base_solvent Still Low Yield nhc->success Improvement stronger_base Switch to Stronger/Milder Base: - K₃PO₄ (often effective) - Cs₂CO₃ (good for hindered cases) - Avoid t-BuOK if BOC cleavage is an issue weak_base->stronger_base No Improvement stronger_base->temp_time Still Low Yield stronger_base->success Improvement solvent Solvent System: - Toluene/H₂O - Dioxane/H₂O - Anhydrous THF or DME stronger_base->solvent monitor Monitor by TLC/LC-MS - Check for SM consumption - Identify byproducts (dehalogenation, etc.) low_temp->monitor monitor->catalyst_ligand No Reaction/ Side Products monitor->success Reaction Complete

Caption: A systematic workflow for troubleshooting failed Suzuki couplings.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for optimizing the Suzuki coupling of this compound. These are based on literature precedents for sterically hindered and electron-deficient aryl bromides.[1][2][8]

Table 1: Recommended Catalyst Systems

Pd SourceLigandLoading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)Excellent for sterically hindered substrates.[2]
Pd₂(dba)₃SPhos1-2 (Pd), 2-4 (Ligand)Another highly effective Buchwald ligand.[2]
XPhos Pd G3(pre-catalyst)1-2Air-stable precatalyst, simplifies setup.
Pd(OAc)₂RuPhos2 (Pd), 4 (Ligand)Effective for challenging couplings.[2]
Pd₂(dba)₃IPr (NHC Ligand)1-2 (Pd), 2-4 (Ligand)N-Heterocyclic Carbene ligands are a good alternative.[8]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2.0 - 3.0Toluene/H₂O (e.g., 5:1)80 - 110Often a very effective and mild base for hindered couplings.[2]
Cs₂CO₃2.0 - 3.01,4-Dioxane90 - 110Stronger base, good solubility, often used for difficult cases.
K₂CO₃3.0DME/H₂O (e.g., 4:1)85 - 95A standard, cost-effective option to try.
KF3.0Anhydrous THF70 - 80Can be used if base-sensitive groups (like esters) are present.[9]

Experimental Protocols

General Protocol for a Screening Reaction

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and the ligand (e.g., XPhos, 0.02-0.04 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 5:1, sufficient to make a 0.1-0.2 M solution with respect to the aryl bromide) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl bromide and the formation of the product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Key Reaction Component Relationships

The interplay between the catalyst, ligand, base, and substrate is crucial for a successful reaction. The following diagram illustrates these relationships.

G Substrate Aryl Bromide (this compound) Catalyst Pd(0) Catalyst Substrate->Catalyst Steric hindrance can slow this step Boronic_Acid Boronic Acid/Ester Boronic_Acid->Catalyst 3. Transmetalation Product Desired Biaryl Product Catalyst->Substrate 1. Oxidative Addition (Rate-Limiting Step) Catalyst->Product 4. Reductive Elimination Ligand Bulky, Electron-Rich Ligand (e.g., XPhos) Ligand->Catalyst Stabilizes & Activates Base Base (e.g., K₃PO₄) Base->Substrate Can cause BOC cleavage Base->Boronic_Acid 2. Activates for Transmetalation

Caption: Key relationships and steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Deprotection of 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the deprotection of "4-(4-BOC-piperazinosulfonyl)bromobenzene".

Frequently Asked Questions (FAQs)

Q1: What is the standard method for BOC deprotection of this compound?

A1: The most common and generally effective method for removing the tert-butyloxycarbonyl (BOC) protecting group from this substrate is treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).[1][2] A solution of 20-50% TFA in DCM is typically stirred with the substrate at room temperature for 30 minutes to 4 hours.[1] Another common reagent is 4M HCl in 1,4-dioxane.[1]

Q2: What are the most common side reactions observed during the deprotection of this molecule?

A2: The primary side reaction is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu⁺) that is generated during the cleavage of the BOC group.[1][3] For this specific molecule, potential side reactions also include protodebromination of the aromatic ring, cleavage of the sulfonamide bond, and, under harsh conditions, degradation of the piperazine ring.

Q3: How can I minimize the formation of side products?

A3: The most effective way to minimize side reactions, particularly t-butylation, is to use scavengers in the reaction mixture.[1] Scavengers are compounds that react with the tert-butyl cation more readily than your substrate, effectively "trapping" it.[1] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1] Optimizing reaction conditions, such as using the minimum necessary concentration of acid and reaction time, can also help reduce side product formation.

Q4: My reaction is not going to completion. What should I do?

A4: Incomplete deprotection can be due to several factors. First, ensure your acidic reagent (TFA or HCl) is fresh and the solvent is anhydrous. You can try increasing the concentration of the acid or extending the reaction time while monitoring the progress by TLC or LC-MS.[1] Steric hindrance around the BOC-protected nitrogen can also slow down the reaction.[1] In such cases, a slight increase in temperature might be necessary, but this should be done cautiously as it can also promote side reactions.

Troubleshooting Guide

Issue 1: Formation of an Impurity with a Mass Increase of 56 Da
  • Observation: LC-MS analysis shows a significant peak with a mass corresponding to the starting material or desired product +56 Da.

  • Likely Cause: This is a classic indicator of t-butylation , where the tert-butyl cation has alkylated a nucleophilic site on your molecule. While the sulfonamide nitrogen is deprotected, another site may have been alkylated. The deprotected piperazine nitrogen is a potential site for this side reaction.

  • Solutions:

    • Use Scavengers: Add a cation scavenger to the reaction mixture. Triisopropylsilane (TIS) is a highly effective scavenger.[1] A common cocktail is 95:2.5:2.5 (v/v/v) TFA/Water/TIS.[1]

    • Optimize Reaction Conditions: Use the lowest effective concentration of acid and monitor the reaction closely to avoid extended reaction times after the deprotection is complete.

    • Change the Acid: In some cases, switching from TFA to 4M HCl in dioxane can alter the reactivity and reduce specific side reactions.[1]

Issue 2: Presence of an Impurity with a Mass Corresponding to the Loss of Bromine
  • Observation: LC-MS analysis indicates a peak with a mass corresponding to the desired product minus the mass of bromine (approx. 79 or 81 Da).

  • Likely Cause: This suggests protodebromination , where the bromine atom on the phenyl ring is replaced by a hydrogen atom. This can occur under strong acidic conditions, especially with prolonged reaction times or elevated temperatures.

  • Solutions:

    • Milder Conditions: Reduce the concentration of TFA or consider using a milder acid if the BOC group can be removed under such conditions.

    • Shorter Reaction Time: Carefully monitor the reaction and work it up as soon as the starting material is consumed to minimize the exposure of the product to the strong acid.

    • Lower Temperature: Perform the reaction at 0 °C to reduce the rate of this side reaction.

Issue 3: Detection of 4-Bromobenzenesulfonic Acid or Piperazine
  • Observation: Analysis of the crude product reveals the presence of 4-bromobenzenesulfonic acid or piperazine, indicating fragmentation of the molecule.

  • Likely Cause: This points to the cleavage of the sulfonamide (S-N) bond . While generally stable, sulfonamides can be cleaved under harsh acidic conditions.

  • Solutions:

    • Avoid Excess Acid and Heat: Use the minimum amount of acid required for deprotection and maintain a low reaction temperature (0 °C to room temperature).

    • Alternative Deprotection Methods: If sulfonamide cleavage is a persistent issue, explore non-acidic or milder acidic deprotection methods. Thermal deprotection or methods using Lewis acids might be alternatives, but these would require significant optimization.[2]

Issue 4: A Complex Mixture of Unidentified Products
  • Observation: The crude reaction mixture shows multiple new spots on TLC or numerous peaks in the LC-MS, indicating significant degradation.

  • Likely Cause: This could be due to the degradation of the piperazine ring or a combination of the side reactions mentioned above, likely exacerbated by harsh conditions (e.g., high temperature, prolonged reaction time). The piperazine ring itself can be susceptible to degradation under certain oxidative or harsh acidic conditions.

  • Solutions:

    • Strict Control of Reaction Parameters: Re-evaluate your protocol, ensuring strict control over temperature, reaction time, and the purity of your reagents and solvents.

    • Use of Scavengers: A scavenger cocktail can help to quench reactive intermediates that may contribute to degradation pathways.

    • Re-optimization from Milder Conditions: Begin with milder conditions (e.g., lower acid concentration, 0 °C) and gradually increase the strength of the conditions until deprotection is achieved with minimal degradation.

Data Presentation

Table 1: Common Acidic Deprotection Conditions for BOC Group Removal

ReagentSolventConcentrationTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[1][2]0 °C to Room Temp30 min - 4 h[1]Most common method. Scavengers are highly recommended.
Hydrochloric Acid (HCl)1,4-Dioxane4 M[1]Room Temp1 - 4 h[1]Product often precipitates as the HCl salt. Good alternative to TFA.
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TempVariableCan be used under milder conditions.

Table 2: Recommended Scavenger Cocktails to Minimize Side Reactions

Scavenger CocktailComposition (v/v/v)Target Side Reactions
Standard TFA/H₂O/TIS95:2.5:2.5[1]General purpose, effective for preventing t-butylation.
Simple TFA/TIS95:5Effective for substrates sensitive to t-butylation.
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[1]For peptides with multiple sensitive residues, particularly tryptophan and methionine.

Experimental Protocols

Protocol 1: Standard BOC Deprotection with TFA/DCM
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[1]

    • The resulting crude product, the TFA salt of the deprotected amine, can be purified by chromatography or by an aqueous work-up (dissolving in an organic solvent, washing with a mild base like saturated NaHCO₃ solution, drying, and concentrating).

Protocol 2: BOC Deprotection with Scavengers
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (to make up ~92.5% of the final solvent volume).

  • Scavenger Addition: To the solution, add water (2.5% v/v) and triisopropylsilane (TIS) (2.5% v/v).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (95% of the final reaction volume) to the stirred mixture.

  • Reaction and Monitoring: Stir at 0 °C for 30 minutes, then at room temperature, monitoring by TLC or LC-MS as described in Protocol 1.

  • Work-up: Follow the work-up procedure as outlined in Protocol 1.

Visualizations

Deprotection_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products Start This compound Intermediate Carbamic Acid Intermediate + tert-Butyl Cation Start->Intermediate + H+ Product Deprotected Amine (TFA Salt) Intermediate->Product - CO2 - t-Bu+ Byproducts CO2 + Isobutylene Intermediate->Byproducts Side_Reactions Deprotection BOC Deprotection (TFA/DCM) tBu_cation tert-Butyl Cation (t-Bu+) Deprotection->tBu_cation Protodebromination Protodebromination (Loss of Br) Deprotection->Protodebromination Harsh Conditions Cleavage Sulfonamide Cleavage Deprotection->Cleavage Harsh Conditions Degradation Piperazine Ring Degradation Deprotection->Degradation Harsh Conditions tButylation t-Butylation (Product + 56 Da) tBu_cation->tButylation Alkylation of Nucleophiles Troubleshooting_Workflow Start Side Reaction Observed Identify Identify Side Product (LC-MS, NMR) Start->Identify tButylation t-Butylation (+56 Da) Identify->tButylation Mass Increase Debromination Protodebromination (-79/81 Da) Identify->Debromination Mass Loss Cleavage Fragmentation Identify->Cleavage Fragmentation Incomplete Incomplete Reaction Identify->Incomplete Starting Material Remains AddScavengers Add Scavengers (TIS) Optimize Time/Temp tButylation->AddScavengers MilderConditions Use Milder Conditions (Lower Temp, Less Acid) Debromination->MilderConditions Cleavage->MilderConditions CheckReagents Check Reagent Purity Increase Acid/Time Incomplete->CheckReagents

References

Technical Support Center: Optimizing Suzuki Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving aryl bromides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction is failing or giving a very low yield. What are the initial checks I should perform?

A1: Low yields or complete failure of a Suzuki coupling reaction can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.[1][2]

  • Reagent Quality:

    • Aryl Bromide: Ensure the purity of your aryl bromide. Impurities can interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids can be prone to degradation, particularly protodeboronation.[2][3] Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.[3][4][5]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Ensure they are fresh and have been stored under an inert atmosphere.[6]

  • Reaction Setup:

    • Inert Atmosphere: The exclusion of oxygen is critical.[1][6] Oxygen can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst, often promoting homocoupling of the boronic acid.[2][6] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and use degassed solvents.[6]

    • Anhydrous Conditions: While some Suzuki protocols tolerate water, starting with anhydrous solvents provides better control over the reaction, especially when trying to minimize side reactions like protodeboronation.[1][3]

Q2: My starting aryl bromide is consumed, but I am not observing the desired product. What is likely happening?

A2: If your starting aryl bromide is being consumed without the formation of the desired product, the most probable side reaction is hydrodehalogenation (or dehalogenation).[6][7] This is where the bromine atom is replaced by a hydrogen atom.

  • Causes of Dehalogenation:

    • Hydride Source: The presence of a hydride source in the reaction mixture can lead to dehalogenation. Potential sources include certain bases or impurities in the solvents.[6]

    • Reaction Conditions: High temperatures and prolonged reaction times can also promote this side reaction.[7]

  • Troubleshooting Dehalogenation:

    • Screen Different Bases: Switch to a non-hydridic base.

    • Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to minimize potential hydride impurities.[6]

    • Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS to find the optimal temperature and reaction time that favors the cross-coupling over dehalogenation.[1]

Q3: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction that competes with the desired cross-coupling.[3]

  • Primary Cause: The presence of oxygen is a major contributor to homocoupling as it can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][4][6]

  • Strategies to Minimize Homocoupling:

    • Rigorous Degassing: Thoroughly degas your solvents and maintain a strict inert atmosphere throughout the reaction.[6]

    • Use Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can help avoid an excess of Pd(II) at the beginning of the reaction, which can promote homocoupling.[6]

    • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[6]

Q4: My Suzuki coupling with an electron-rich aryl bromide is sluggish. How can I optimize the conditions?

A4: Electron-rich aryl bromides can be challenging substrates as they are less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3]

  • Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands to overcome the high activation barrier for oxidative addition.[3]

  • Base and Solvent Combination: The choice of base is critical and often depends on the solvent.[6]

    • For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[6]

    • In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be necessary.[6]

  • Temperature: While higher temperatures can promote the reaction, they can also lead to side reactions. Monitor the reaction progress to find the optimal temperature.[6]

Q5: I am having trouble with an electron-deficient aryl bromide. What should I consider?

A5: Electron-deficient aryl bromides generally favor the oxidative addition step.[1] If you are facing issues, other factors are likely at play.

  • Catalyst and Ligand: While oxidative addition is easier, the overall catalytic cycle might be affected. Ensure you are using a compatible and robust catalyst system.

  • Base Selection: The base is crucial for the transmetalation step. Its strength and solubility are important considerations.[1]

  • Side Reactions: Be mindful of side reactions like protodeboronation of the boronic acid, which can be competitive.[1]

Data Presentation: Typical Reaction Conditions for Suzuki Coupling of Aryl Bromides

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(0) or Pd(II) pre-catalysts can be used.
Ligand PPh₃, PCy₃, Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands are often beneficial for challenging substrates.[3]
Catalyst Loading 0.5 - 5 mol%Lower loadings are desirable but may require more active catalyst systems.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOHThe choice of base is often substrate and solvent dependent.[6][8]
Base Equivalents 1.5 - 3.0 eq.An excess of base is typically used.
Solvent Toluene, Dioxane, THF, DMFOften used with water as a co-solvent.[4][6]
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also promote side reactions.[1][6]
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS.[1]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) under a counterflow of inert gas (argon or nitrogen).[6]

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]

Troubleshooting Experiment: Screening of Bases

If a reaction is not proceeding as expected, screening different bases can be a valuable troubleshooting step.

  • Set up parallel reactions in small vials, each containing the aryl bromide, boronic acid, and palladium catalyst/ligand system under an inert atmosphere.

  • To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF), keeping all other parameters constant.

  • Add the degassed solvent and run the reactions at the desired temperature.

  • Monitor the reactions at set time points by TLC or LC-MS to compare the rate of product formation and the prevalence of side products.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OH)₂ Base PdII_diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Purity & Stability (Aryl Bromide, Boronic Acid, Catalyst, Ligand) start->check_reagents check_setup Verify Inert Atmosphere & Anhydrous Conditions start->check_setup sm_consumed Is Starting Material Consumed? check_reagents->sm_consumed check_setup->sm_consumed dehalogenation Suspect Dehalogenation: - Screen non-hydridic bases - Use high-purity solvents - Optimize T & time sm_consumed->dehalogenation Yes homocoupling Significant Homocoupling? - Rigorous degassing - Use Pd(0) pre-catalyst - Slow addition of boronic acid sm_consumed->homocoupling Yes optimize_conditions Optimize Reaction Conditions: - Screen catalysts/ligands - Screen bases - Screen solvents - Vary temperature sm_consumed->optimize_conditions No dehalogenation->optimize_conditions homocoupling->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical troubleshooting workflow for a failed Suzuki coupling reaction.

References

How to avoid dehalogenation in Suzuki reactions with bromobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a specific focus on avoiding dehalogenation in reactions involving bromobenzene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Suzuki reaction?

A1: Dehalogenation is a significant side reaction in Suzuki-Miyaura coupling where the aryl halide starting material is reduced, replacing the halogen atom (in this case, bromine) with a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the overall yield of the desired cross-coupled product.[1][2]

Q2: What is the primary mechanism leading to dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with various components in the reaction mixture, such as bases, solvents (like alcohols), or even trace amounts of water.[1][3] This Pd-H species can then react with the palladium-aryl intermediate (Ar-Pd-Br) in a process called reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[1][3]

Q3: Are bromobenzene derivatives particularly susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] While aryl iodides are the most prone to this side reaction, aryl bromides are still susceptible, especially under non-optimized conditions.[2][4] Electron-deficient aryl bromides and certain N-heterocyclic bromides are more prone to dehalogenation.[1]

Q4: How can I identify if dehalogenation is occurring in my reaction?

A4: You can detect the dehalogenated byproduct using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting bromobenzene derivative.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe characteristic signals for the arene, most notably the appearance of a proton signal where the bromine was previously located.[2][6]

Q5: Can the choice of boronic acid or its ester derivative influence the rate of dehalogenation?

A5: Yes, indirectly. If the transmetalation step involving the organoboron reagent is slow, it allows more time for competing side reactions like dehalogenation to occur.[1] Therefore, using highly active and stable boronic acids or their esters can help minimize dehalogenation by promoting a faster forward reaction.[1]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant dehalogenation of your bromobenzene derivative, follow this systematic workflow to diagnose and resolve the issue.

G start Dehalogenation Observed ligand 1. Optimize Ligand start->ligand High levels of dehalogenated byproduct base 2. Adjust Base ligand->base Issue persists end Problem Solved ligand->end Dehalogenation reduced ligand_sol Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These promote reductive elimination of the product. ligand->ligand_sol solvent 3. Change Solvent base->solvent Issue persists base->end Dehalogenation reduced base_sol Switch to a weaker base. Screen inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides. base->base_sol temp 4. Lower Temperature solvent->temp Issue persists solvent->end Dehalogenation reduced solvent_sol Avoid protic solvents like alcohols. Use non-polar aprotic solvents (e.g., toluene, dioxane, THF). solvent->solvent_sol reagents 5. Check Reagent Quality temp->reagents Issue persists temp->end Dehalogenation reduced temp_sol Run the reaction at the lowest effective temperature. Higher temperatures can accelerate dehalogenation. temp->temp_sol reagents->end Dehalogenation reduced reagents_sol Ensure high purity of the boronic acid/ester. Use freshly degassed solvents. reagents->reagents_sol Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br ar_pd_br Ar-Pd(II)-Br(L₂) oxidative_addition->ar_pd_br transmetalation Transmetalation (Base, Ar'-B(OR)₂) ar_pd_br->transmetalation pd_h_formation Pd-H Formation (from base, solvent, H₂O) ar_pd_br->pd_h_formation ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product ar_pd_h Ar-Pd(II)-H(L₂) pd_h_formation->ar_pd_h dehalogenation_re Reductive Elimination ar_pd_h->dehalogenation_re dehalogenation_re->pd0 Regenerated Catalyst byproduct Ar-H (Dehalogenated Byproduct) dehalogenation_re->byproduct

References

Technical Support Center: Incomplete Boc Deprotection of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected piperazine sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete Boc deprotection of my piperazine sulfonamide?

A1: Incomplete Boc deprotection is a frequent issue and can typically be attributed to one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA) or the use of a weaker acid when a stronger one is required.[1]

  • Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. Sterically hindered substrates or those with certain electronic properties may require longer reaction times or elevated temperatures.[1][2]

  • Poor Substrate Solubility: If your Boc-protected piperazine sulfonamide is not fully dissolved in the reaction solvent, the acid cannot efficiently access the Boc group, leading to an incomplete reaction.[2]

  • Steric Hindrance: Bulky substituents on the piperazine ring or the sulfonamide group can physically block the approach of the acidic reagent to the Boc-protected nitrogen atom.[1]

  • Reagent Quality: The purity of the reagents is crucial. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]

Q2: I'm observing side products in my reaction. What are the likely culprits and how can I minimize them?

A2: Side product formation can complicate purification and reduce your yield. Common side reactions during acidic Boc deprotection include:

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the piperazine sulfonamide can sometimes be challenging to handle or may interfere with subsequent steps. Using HCl in dioxane often yields a hydrochloride salt, which is more likely to precipitate as a solid and can be easier to isolate.[2]

  • Degradation of Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., esters, acetals), the strong acidic conditions required for Boc deprotection can also cleave these groups. In such cases, exploring milder deprotection methods is recommended.[2]

  • Alkylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic residues in your molecule, such as tryptophan or methionine, if present. The use of scavengers can help mitigate this.[3]

Q3: What is the recommended work-up procedure following an acidic Boc deprotection?

A3: A proper work-up is critical for isolating the deprotected piperazine sulfonamide in high yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete (monitored by TLC or LC-MS), remove the solvent and excess acid under reduced pressure.

  • Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate to isolate the free amine.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, the crude product can be further purified by column chromatography, crystallization, or distillation.[2]

Q4: Are there milder alternatives to TFA or HCl for Boc deprotection of sensitive piperazine sulfonamides?

A4: Yes, several milder methods can be employed when your substrate contains acid-sensitive functional groups:

  • Dawson Heteropolyacid: This reusable catalyst can efficiently deprotect N-Boc sulfamides in dichloromethane at room temperature in as little as 15-30 minutes, with reported yields often exceeding 90%.[4][5]

  • Oxalyl Chloride in Methanol: This system provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[2][6]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.[7]

  • Microwave-Assisted Deprotection in Water: For certain substrates, microwave irradiation in water can be a rapid and environmentally friendly method for N-Boc deprotection of sulfonamides.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Insufficient amount of acid. 3. Poor solubility of the starting material.1. Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[2] 2. Increase the equivalents of acid (e.g., TFA or HCl solution).[2] 3. Try a different solvent system in which the starting material is more soluble.[2]
Low Yield 1. Side reactions due to harsh conditions. 2. Product loss during work-up. 3. Formation of a water-soluble salt.1. Lower the reaction temperature and/or use a milder deprotection reagent.[2] 2. Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[2] 3. If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.
Formation of Multiple Products 1. Degradation of other functional groups. 2. Ring fragmentation.1. Use milder deprotection conditions or an alternative protecting group strategy.[2] 2. Carefully control reaction temperature and time to minimize this possibility, especially with highly substituted piperazine rings.

Data Presentation: Boc Deprotection of Sulfonamides

The following table summarizes various conditions and reported yields for the Boc deprotection of sulfamides, providing a comparative overview of different methods.

Substrate TypeReagent/CatalystSolventTemperatureTimeYield (%)Reference
N-Boc-cyclosulfamidesDawson Heteropolyacid (10% w/w)DCMRoom Temp.15-30 min90-95[4]
N-Boc linear sulfamidesDawson Heteropolyacid (10% w/w)DCMRoom Temp.15 min92-95[4]
N-Boc aromatic amidesMicrowave IrradiationWater120°C8 min94-99[8]
N-Boc aromatic sulfonamidesMicrowave IrradiationWater120°C8 min95-99[8]
Nα-Boc amino acids4M HCl in dioxaneDioxaneRoom Temp.30 min>95[9][10]
General N-Boc aminesTFA / DCM (1:1)DCMRoom Temp.1-4 hVaries[2]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and widely used protocol for Boc deprotection.

Materials:

  • Boc-protected piperazine sulfonamide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine sulfonamide (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine sulfonamide.[2]

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.

Materials:

  • Boc-protected piperazine sulfonamide

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine sulfonamide (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve Boc-Piperazine Sulfonamide in Solvent Start->Dissolve Substrate Cool Reaction Cool to 0°C (if required) Dissolve Substrate->Cool Reaction Add Acid Add Deprotection Reagent (e.g., TFA) Cool Reaction->Add Acid Stir Stir at RT (Monitor by TLC/LC-MS) Add Acid->Stir Quench Quench & Neutralize with Base Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Purify (if necessary) Dry & Concentrate->Purify End End Purify->End

Caption: General experimental workflow for Boc deprotection.

troubleshooting_workflow Start Incomplete Deprotection? IncreaseTime Increase Reaction Time Start->IncreaseTime Yes CheckPurity Side Products Observed? Start->CheckPurity No IncreaseTemp Increase Temperature IncreaseTime->IncreaseTemp IncreaseAcid Increase Acid Concentration IncreaseTemp->IncreaseAcid ChangeSolvent Change Solvent IncreaseAcid->ChangeSolvent Failure Re-evaluate Strategy ChangeSolvent->Failure MilderMethod Consider Milder Deprotection Method Success Successful Deprotection MilderMethod->Success CheckPurity->MilderMethod Yes CheckPurity->Success No

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Technical Support Center: Palladium Catalyst Removal from "4-(4-BOC-piperazinosulfonyl)bromobenzene" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving "4-(4-BOC-piperazinosulfonyl)bromobenzene."

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.

Problem 1: High Levels of Residual Palladium After Filtration

  • Symptom: The product, "this compound," still contains unacceptable levels of palladium after filtration through standard filter paper.

  • Possible Cause: The palladium catalyst exists in a soluble form or as very fine, colloidal particles that pass through the filter paper. Simple filtration is often only effective for heterogeneous palladium catalysts like palladium on carbon (Pd/C).

  • Solution:

    • Use a Filtration Aid: Filter the reaction mixture through a pad of Celite or diatomaceous earth.[1][2] This can help trap finely divided palladium particles.

    • Induce Precipitation: Before filtration, try to precipitate the soluble palladium. This can sometimes be achieved by adding an anti-solvent (a solvent in which the palladium species is insoluble).

    • Employ Scavengers: If soluble palladium is the issue, filtration alone will be insufficient.[3] You will need to use a palladium scavenger (see Problem 2).

Problem 2: Palladium Scavengers are Ineffective

  • Symptom: Treatment with a palladium scavenger (e.g., silica-based thiol or thiourea scavengers) does not significantly reduce the palladium concentration.

  • Possible Causes:

    • Incorrect Scavenger Type: The chosen scavenger may not be effective for the specific form of palladium in your reaction mixture (e.g., Pd(0) vs. Pd(II)).[4]

    • Insufficient Scavenger Amount: The amount of scavenger used may be too low to bind all the residual palladium.

    • Suboptimal Reaction Conditions: The scavenging efficiency can be affected by the solvent, temperature, and reaction time.[5]

    • Strong Ligand Competition: The presence of strong ligands in the reaction mixture (e.g., phosphine ligands) can compete with the scavenger for binding to the palladium.

  • Solution:

    • Screen Different Scavengers: Test a variety of scavengers with different functional groups. Thiol and thiourea-based scavengers are often effective for a range of palladium species.[6]

    • Optimize Scavenger Loading: Increase the amount of scavenger used. It is often recommended to use a significant excess.

    • Adjust Reaction Conditions:

      • Solvent: The choice of solvent can impact scavenger performance.

      • Temperature and Time: Increase the stirring time and/or temperature to improve the kinetics of scavenging.

    • Pre-treatment: If phosphine ligands are present, an oxidative workup (e.g., with a dilute solution of hydrogen peroxide) can sometimes help to break down the palladium-phosphine complexes before adding the scavenger.[7]

Problem 3: Product Loss During Palladium Removal

  • Symptom: Significant loss of "this compound" is observed after the palladium removal step.

  • Possible Cause:

    • Adsorption onto Filtration Media: The product may be adsorbing onto Celite, silica gel, or activated carbon.

    • Co-precipitation: The product may be co-precipitating with the palladium species.

    • Scavenger Binding: Some scavengers can non-specifically bind to the product.

  • Solution:

    • Thorough Washing: After filtration through Celite or silica, wash the filter cake thoroughly with the reaction solvent or another suitable solvent in which your product is soluble.[2]

    • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal.[3]

    • Select a More Specific Scavenger: Choose a scavenger that is known to have low affinity for your product class.

    • Alternative Purification: Consider other purification methods such as crystallization, which can sometimes remove palladium impurities without significant product loss.[8]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D). Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[5]

Q2: How can I quantify the amount of residual palladium in my sample?

A2: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[9] For more rapid, semi-quantitative analysis in the lab, colorimetric or fluorometric methods are also available.[10][11]

Q3: What are the most common methods for removing palladium catalysts?

A3: The most common methods include:

  • Filtration: Using agents like Celite for heterogeneous catalysts.[1][2]

  • Adsorption: Using activated carbon or specialized adsorbents.

  • Scavenging: Employing silica-based or polymer-bound scavengers with functional groups that chelate palladium (e.g., thiol, thiourea).[4][6]

  • Chromatography: Column chromatography can be effective but may not always reduce palladium to very low levels on its own.[12]

  • Crystallization: Recrystallization of the final product can be a highly effective method for removing impurities, including palladium.[8]

  • Extraction: Liquid-liquid extraction can sometimes be used to partition the palladium into an aqueous phase, particularly if it can be converted to a salt.[2]

Q4: Can I reuse the palladium catalyst?

A4: Recovery and reuse of palladium catalysts are of significant interest due to the high cost of the metal.[13] Methods like organic solvent nanofiltration are being explored for the recovery of homogeneous catalysts.[14] For heterogeneous catalysts like Pd/C, simple filtration allows for its recovery and potential reuse.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenger TypeTypical Initial Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Silica-Thiol 2400≤ 16High efficiency for various Pd species, good for a wide range of solvents.[6]Can sometimes lead to product loss.[3]
Silica-Thiourea 2400≤ 16Versatile for all forms of palladium.[6]Potential for leaching of sulfur-containing impurities.
Activated Carbon 2400> 100Cost-effective, good for removing colored impurities.Lower selectivity, can lead to significant product loss.[6][8]
Polymer-Based Scavengers 2400> 100Can be used in fixed-bed applications.[15]May have lower capacity compared to silica-based scavengers.[6]
Synthetic Carbon Adsorbents (e.g., Carboxen®) 125012High metal scavenging capacity with high API yield.May be more expensive than traditional activated carbon.

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through Celite

  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite and gently compact it to form a flat bed.[3]

  • Wet the Pad: Pass a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly seated.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.[3]

  • Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.

  • Wash: Wash the Celite pad with fresh solvent to recover any product retained on the filter cake.

  • Collect Filtrate: The collected filtrate contains the product, hopefully free of insoluble palladium species.

Protocol 2: Palladium Removal using a Silica-Based Scavenger

  • Select the Scavenger: Choose an appropriate silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea) based on the likely form of palladium in your reaction.

  • Add Scavenger: To the reaction mixture, add the recommended amount of the scavenger (typically 5-20 equivalents relative to the initial amount of palladium).

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter off the scavenger through a standard filter paper or a Celite pad.

  • Wash: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Analyze: Concentrate the filtrate and analyze the product for residual palladium content using a suitable analytical technique like ICP-MS.

Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Reaction Mixture cluster_filtration Initial Filtration cluster_analysis1 Analysis cluster_scavenging Scavenging Step cluster_analysis2 Final Analysis cluster_end End: Purified Product start Crude Reaction Mixture (contains product and Pd catalyst) filtration Filter through Celite Pad start->filtration analysis1 Analyze Pd Level (e.g., ICP-MS) filtration->analysis1 Filtrate scavenging Add Pd Scavenger (e.g., Silica-Thiol) Stir (2-24h) analysis1->scavenging If Pd > 10 ppm end Purified Product (<10 ppm Pd) analysis1->end If Pd < 10 ppm filter_scavenger Filter to Remove Scavenger scavenging->filter_scavenger analysis2 Analyze Final Pd Level filter_scavenger->analysis2 analysis2->end

Caption: Workflow for Palladium Removal

Troubleshooting_Logic cluster_filtration Filtration Issues cluster_scavenging Scavenging Issues cluster_product_loss Product Loss start High Residual Pd? check_filtration Used Celite? start->check_filtration Yes product_loss Significant Product Loss? start->product_loss No, but... use_celite Action: Use Celite Pad check_filtration->use_celite No check_scavenger Scavenger Used? check_filtration->check_scavenger Yes optimize_scavenger Optimize: - Type - Amount - Time/Temp check_scavenger->optimize_scavenger Yes screen_scavengers Action: Screen Different Scavengers check_scavenger->screen_scavengers No wash_thoroughly Action: Wash Filter Cake Thoroughly product_loss->wash_thoroughly Yes, after filtration reduce_scavenger Action: Reduce Scavenger Amount product_loss->reduce_scavenger Yes, after scavenging

Caption: Troubleshooting Decision Tree

References

Technical Support Center: Optimizing Coupling Reactions with tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols to help improve the yield of coupling reactions involving tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate".

General Issues

Q1: I am observing low to no conversion of my starting material. What are the first things I should check?

A1: Low conversion is a common issue. Systematically check the following:

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1]

  • Reagent Quality:

    • Aryl Bromide: Verify the purity of your "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate".

    • Coupling Partner: Ensure your boronic acid/ester, amine, or alkyne is pure and dry. Boronic acids, in particular, can be prone to degradation.

    • Catalyst and Ligand: Use fresh, high-quality palladium catalysts and phosphine ligands. Many phosphine ligands are air-sensitive and can oxidize over time.[2]

  • Solvent and Base: Use anhydrous, degassed solvents. Ensure the base is of high purity and has been stored correctly.

Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura reaction is giving a low yield, and I see significant amounts of homocoupled byproducts. How can I improve this?

A2: Homocoupling is a frequent side reaction in Suzuki couplings.[1][3] To minimize it and improve your yield:

  • Catalyst Choice: For an electron-deficient aryl bromide like yours, a catalyst system with a bulky, electron-rich phosphine ligand is often beneficial. Consider using ligands like SPhos or XPhos with a Pd(II) precatalyst like Pd(OAc)₂ or a preformed catalyst like XPhos Pd G3.[4]

  • Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or alkoxides to suppress protodeboronation and other side reactions.[1]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is standard. The water is crucial for the activity of many inorganic bases.[1]

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions. A typical range is 80-100 °C.

Buchwald-Hartwig Amination

Q3: I am attempting a Buchwald-Hartwig amination with a secondary amine and getting a low yield. What are the likely causes?

A3: Buchwald-Hartwig aminations can be sensitive to several factors:

  • Ligand Selection: The choice of ligand is paramount. For coupling with secondary amines, sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often highly effective.[5] Bidentate ligands like BINAP can also be a good choice.[6]

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher reaction temperatures.[7]

  • Substrate Considerations: The bulky tert-butyl carbamate (Boc) protecting group on the piperazine moiety can introduce steric hindrance. Using a more sterically demanding ligand can help overcome this.

Sonogashira Coupling

Q4: My Sonogashira coupling is not proceeding to completion, and I observe decomposition of my starting materials.

A4: Sonogashira couplings can be sensitive, especially with electron-deficient aryl bromides.

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions are known, the use of a copper(I) co-catalyst (e.g., CuI) is often essential for efficient coupling of aryl bromides.[8]

  • Base: A suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It acts as both a base and a solvent.

  • Ligand Choice: The choice of phosphine ligand can influence the reaction outcome. For sterically demanding substrates, bulky phosphines can be beneficial.[9][10][11]

  • Temperature: These reactions are often run at or slightly above room temperature. Excessive heat can lead to catalyst decomposition and side reactions.

Data Presentation: Illustrative Yields

Disclaimer: The following tables present illustrative data based on typical yields for similar compounds reported in the literature. Actual yields will vary depending on the specific reaction conditions and the nature of the coupling partner.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Illustrative Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10085-95
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (2:1)9060-75
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10070-85

Table 2: Illustrative Yields for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Illustrative Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10080-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11075-90
Pd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄ (2)t-BuOH9065-80

Table 3: Illustrative Yields for Sonogashira Coupling

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Illustrative Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)-TEATHF6075-90
Pd(OAc)₂ (2)CuI (4)PPh₃ (4)DIPEADMF7070-85
Pd(PPh₃)₄ (5)--PiperidineToluene8050-70

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate" (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%).

  • Seal the flask, and evacuate and backfill with argon.

  • Add the solvent (e.g., toluene), followed by "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate" (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 2-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

  • To a Schlenk flask, add "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate" (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at the desired temperature (e.g., 60 °C) for 2-24 hours until completion is observed by TLC or LC-MS.

  • Cool the reaction mixture, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')L2 oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product start Ar-Br start->oa_complex boronic Ar'B(OH)2 + Base boronic->oa_complex

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(Br)L pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR2)L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product start Ar-Br start->oa_complex amine HNR2 + Base amine->oa_complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition alkynyl_complex Ar-Pd(II)(C≡CR)L2 oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_complex->product start Ar-Br start->oa_complex cu_cycle Cu(I) Acetylide Formation cu_cycle->oa_complex alkyne H-C≡CR alkyne->cu_cycle

Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents Check Reagent Purity & Stability (Aryl Bromide, Coupling Partner, Catalyst, Ligand, Solvent, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (Strength, Solubility) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

References

Technical Support Center: Challenges in the Work-up of Suzuki Reactions Involving Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up of Suzuki reactions involving piperazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the work-up of Suzuki reactions involving piperazine compounds often challenging?

A1: The work-up of Suzuki reactions with piperazine-containing products presents unique challenges primarily due to the basic and polar nature of the piperazine moiety. These properties can lead to several issues:

  • Emulsion Formation: During aqueous work-up, the basic piperazine product can act as a surfactant, leading to the formation of stable emulsions that complicate phase separation.

  • Poor Extraction into Organic Solvents: The polarity of the piperazine ring can result in the product remaining in the aqueous layer during extraction, leading to low recovery.

  • Complexation with Palladium: The nitrogen atoms in the piperazine ring can coordinate with the palladium catalyst, making its removal more difficult.

  • Co-elution during Chromatography: The basicity of the piperazine products can cause them to streak or bind irreversibly to standard silica gel, leading to poor separation from impurities.

  • Formation of Salts: The piperazine moiety can form salts with acidic byproducts or reagents, altering its solubility and complicating purification.

Q2: What are the common impurities I should expect in the crude product of a Suzuki reaction with a piperazine substrate?

A2: Besides unreacted starting materials, several byproducts are common in Suzuki reactions, which can complicate the purification of your piperazine-containing product:

  • Homocoupling Products: Coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation Products: The boronic acid is replaced by a hydrogen atom.

  • Dehalogenation Products: The halide on the starting material is replaced by a hydrogen atom.

  • Palladium Residues: Both homogeneous and heterogeneous forms of the palladium catalyst can contaminate the product.

  • Boronic Acid-Related Impurities: Unreacted boronic acid, its anhydride (boroxine), or other degradation products.

Q3: How can I effectively remove the palladium catalyst from my piperazine-containing product?

A3: Due to the chelating nature of piperazine, palladium removal can be challenging. A multi-step approach is often necessary:

  • Filtration: For heterogeneous catalysts like Pd/C, filtration through a pad of Celite® can remove the bulk of the catalyst.

  • Palladium Scavengers: For residual dissolved palladium, treatment with a scavenger is effective. Thiol-based silica scavengers are often highly effective for removing palladium. Other options include activated carbon and polymer-based scavengers.

  • Crystallization: If your product is a solid, crystallization can be an effective final step to reduce palladium levels, as the palladium impurities often remain in the mother liquor.

Below is a table summarizing the efficiency of various palladium removal methods.

Palladium Removal Efficiency

MethodInitial Pd (ppm)Final Pd (ppm)% Removal
Single-Step Methods
Column Chromatography~1000 - 5000< 100 (in >50% of cases)~90%
Activated Carbon (Darco KB-B)300< 1> 99.6%
Si-TMT Scavenger166816190.3%
SiliaMetS Thiol Scavenger16687095.8%
Combined Methods
Column Chromatography + Si-TMT Resin~1000 - 5000< 50~98%
TMT + Activated Charcoal22392099.1%

Data compiled from various sources, including studies on compounds with amine functionalities similar to piperazine.

Troubleshooting Guides

Problem 1: Persistent Emulsion During Aqueous Work-up

Symptoms:

  • A thick, stable layer forms between the aqueous and organic phases during extraction, preventing clear separation.

  • Significant product loss is observed after work-up.

Troubleshooting Workflow:

Technical Support Center: Mild Boc Deprotection Strategies in the Presence of Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group under mild conditions, particularly when other acid-sensitive functionalities are present in the molecule. Here, you will find troubleshooting guides in a question-and-answer format, comprehensive tables of reaction conditions, and detailed experimental protocols to assist in overcoming common challenges in your synthetic work.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the Boc deprotection of substrates with acid-sensitive groups.

Question 1: My Boc deprotection reaction is sluggish or incomplete, even with standard acidic conditions. What are the potential causes and solutions?

Potential Causes:

  • Insufficient Acid Strength or Concentration: The acidic reagent may be too weak or dilute to efficiently cleave the Boc group, especially on sterically hindered or electron-deficient amines.

  • Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0 °C, can significantly slow down the rate of deprotection.[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[1]

  • Solvent Effects: Poor solubility of the substrate in the reaction solvent can lead to incomplete reactions.

Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is slow at a low temperature, allowing it to warm to room temperature can be effective.[1]

  • Use a Stronger Acidic System: For more robust substrates, neat TFA can be used for a short duration. An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[1][2]

  • Optimize Solvent: Ensure your substrate is fully dissolved. Using anhydrous conditions, for instance with very dry dioxane and TFA, might also improve the outcome.

Question 2: I am observing significant side product formation due to the alkylation of nucleophilic residues by the tert-butyl cation. How can I prevent this?

Potential Cause:

  • The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic functional groups such as thiols (cysteine), thioethers (methionine), and electron-rich aromatic rings (tryptophan).[3]

Solution:

  • Use Scavengers: Add scavengers to the reaction mixture to trap the tert-butyl cations. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A typical concentration for scavengers is 1-5% (v/v) in the deprotection cocktail.[4]

Question 3: How can I selectively deprotect a Boc group in the presence of other acid-labile groups like tert-butyl esters, silyl ethers, or acetals?

This is a common challenge that requires careful selection of mild deprotection conditions. The Boc group is generally one of the most acid-sensitive protecting groups, allowing for selective removal in many cases.[3]

  • For tert-Butyl Esters: While challenging, selective deprotection is possible. Using TMSCl in 2,2,2-trifluoroethanol/DCM has been reported to deprotect N-Boc groups almost instantaneously while the t-Bu ester cleavage is much slower.[5] Anhydrous HCl is another option to consider.[5]

  • For Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are generally more stable to acidic conditions than the Boc group. Standard mild acidic conditions for Boc deprotection, such as dilute TFA in DCM or HCl in dioxane, are often compatible with the presence of silyl ethers.[2][6]

  • For Acetals: Acetals are highly acid-sensitive. Very mild acidic conditions are required. Using catalytic p-toluenesulfonic acid (pTSA) in acetonitrile or dichloromethane at room temperature can be effective for Boc deprotection while preserving some acetals.[7] Alternatively, non-acidic methods may be necessary.

Question 4: Are there any non-acidic methods for Boc deprotection for extremely acid-sensitive substrates?

Yes, several non-acidic methods can be employed when even the mildest acidic conditions are not tolerated.

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like water, dioxane-water mixture, or trifluoroethanol can effect deprotection.[4][8] However, high temperatures may lead to other side reactions.[4]

  • TBAF in Refluxing THF: Tetrabutylammonium fluoride (TBAF) in refluxing tetrahydrofuran (THF) has been reported as a mild method to remove N-Boc groups in the presence of sensitive functionalities like tert-butyl and alkyl esters.[9]

  • Catalyst-Free Deprotection in Water: For some substrates, simply refluxing in water can be an effective and environmentally friendly method for Boc removal.[4]

Comparative Data on Mild Boc Deprotection Conditions

The following table summarizes various mild conditions for Boc deprotection, providing a comparative overview to aid in method selection.

Reagent/MethodSolventTemperatureTypical Reaction TimeCompatible withIncompatible with
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 °C to RT0.5 - 2 hours[7]Silyl ethers, Benzyl estersHighly acid-sensitive groups (e.g., some acetals, t-butyl esters)
Hydrochloric Acid (HCl) (4M)1,4-Dioxane or Ethyl AcetateRoom Temperature0.5 - 4 hours[7]Silyl ethers, Benzyl estersHighly acid-sensitive groups
Aqueous Phosphoric Acid (85 wt%)Tetrahydrofuran (THF)Room Temperature4 - 8 hoursCbz, Benzyl/Methyl esters, TBDMS[2]---
Oxalyl Chloride (3 equiv.)MethanolRoom Temperature1 - 4 hours[10][11]Some acid-labile esters[10]---
p-Toluenesulfonic Acid (pTSA) (catalytic)DCM or AcetonitrileRoom Temperature10 min - 2 hours[7]Can be selective for Boc over other less acid-sensitive groupsHighly acid-sensitive groups
Thermal Deprotection Water or TrifluoroethanolReflux15 min - several hours[4][8]Most functional groupsThermally labile compounds
Tetrabutylammonium fluoride (TBAF) THFRefluxVariestert-butyl and alkyl esters, aldehydes[9]Silyl ethers

Detailed Experimental Protocols

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1][7]

  • Dissolve the Boc-protected substrate (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the solution to 0 °C in an ice bath.[7]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[7] If the substrate contains sensitive groups like tryptophan, add a scavenger such as triisopropylsilane (TIS) (1-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • To remove residual TFA, co-evaporate with a solvent like toluene (3 times).

  • If the product is a free base, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated aqueous NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Boc Deprotection with Aqueous Phosphoric Acid

  • Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).

  • Add aqueous phosphoric acid (85 wt%).

  • Stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol [4][10]

  • In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the Boc-protected starting material (50 mg) in methanol (3 mL).[10]

  • Allow the solution to stir at room temperature for 5 minutes.[4]

  • Add oxalyl chloride (3 equivalents) directly to the reaction mixture via syringe.[10] An increase in temperature may be observed.

  • Stir the reaction mixture for up to 4 hours, depending on the substrate, monitoring by TLC.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Visualized Workflows and Decision Making

The following diagrams illustrate the decision-making process for selecting a Boc deprotection method and the general experimental workflow.

Boc_Deprotection_Decision_Tree Decision Tree for Boc Deprotection Method Selection start Substrate with Boc and other functional groups q_acid_sensitive Are other groups highly acid-sensitive (e.g., acetals, t-butyl esters)? start->q_acid_sensitive q_nucleophilic Does the substrate contain nucleophilic residues (Trp, Met, Cys)? q_acid_sensitive->q_nucleophilic No very_mild_acidic Use Very Mild/Selective Conditions: - Oxalyl Chloride/MeOH - Catalytic pTSA q_acid_sensitive->very_mild_acidic Yes non_acidic Use Non-Acidic Methods: - Thermal Deprotection - TBAF/THF q_acid_sensitive->non_acidic Extremely Sensitive mild_acidic Use Mild Acidic Conditions: - Dilute TFA/DCM - HCl/Dioxane - Aq. H3PO4/THF q_nucleophilic->mild_acidic No add_scavengers Add Scavengers (e.g., TIS) to the reaction mixture q_nucleophilic->add_scavengers Yes proceed Proceed with Deprotection Protocol mild_acidic->proceed very_mild_acidic->q_nucleophilic non_acidic->proceed add_scavengers->mild_acidic

Caption: A decision tree to guide the selection of an appropriate Boc deprotection method.

General_Boc_Deprotection_Workflow General Experimental Workflow for Boc Deprotection start Start: Boc-Protected Substrate dissolve Dissolve substrate in appropriate solvent start->dissolve add_reagent Add deprotection reagent (and scavengers if needed) at specified temperature dissolve->add_reagent monitor Monitor reaction progress (TLC, LC-MS) add_reagent->monitor workup Perform aqueous workup and extraction monitor->workup Reaction Complete purify Purify the product (e.g., chromatography) workup->purify end End: Deprotected Amine purify->end

Caption: A generalized workflow for a typical Boc deprotection experiment.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for "4-(4-BOC-piperazinosulfonyl)bromobenzene" and its non-brominated analog, "tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate." The inclusion of the non-brominated counterpart allows for a clear understanding of the spectroscopic influence of the bromine substituent on the phenylsulfonyl moiety.

Predicted Spectroscopic Data Comparison

Due to the limited availability of published experimental spectra for these specific compounds, the following tables present predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ ppm) for this compoundPredicted Chemical Shift (δ ppm) for tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylateMultiplicityIntegration
Aromatic (ortho to SO₂)~ 7.75~ 7.80d2H
Aromatic (meta to SO₂)~ 7.65~ 7.55-7.65d or m2H (Br) / 3H
Piperazine (adjacent to SO₂)~ 3.10~ 3.05t4H
Piperazine (adjacent to BOC)~ 3.50~ 3.45t4H
BOC (tert-butyl)1.471.47s9H

Note: The presence of the electron-withdrawing bromine atom in "this compound" is expected to cause a slight downfield shift for the adjacent aromatic protons compared to the non-brominated analog.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ ppm) for this compoundPredicted Chemical Shift (δ ppm) for tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate
Aromatic (C-SO₂)~ 135~ 136
Aromatic (ortho to SO₂)~ 129~ 128
Aromatic (meta to SO₂)~ 132~ 129
Aromatic (C-Br)~ 128-
Piperazine (C-SO₂)~ 46~ 46
Piperazine (C-BOC)~ 44~ 44
BOC (C=O)~ 154~ 154
BOC (quaternary C)~ 80~ 80
BOC (CH₃)~ 28~ 28
Table 3: Predicted Mass Spectrometry Data (ESI+)
IonPredicted m/z for this compoundPredicted m/z for tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylateFragmentation Note
[M+H]⁺405/407 (isotopic pattern)327Molecular ion peak. The bromine isotope pattern (¹⁹Br/⁸¹Br) is characteristic.
[M-BOC+H]⁺305/307227Loss of the tert-butoxycarbonyl group (100 Da).
[M-SO₂-BOC+H]⁺241/243163Subsequent loss of sulfur dioxide (64 Da).
[Br-Ph-SO₂]⁺219/221-Fragment corresponding to the bromophenylsulfonyl moiety.
[Ph-SO₂]⁺-141Fragment corresponding to the phenylsulfonyl moiety.
[BOC-piperazine+H]⁺187187Fragment corresponding to the BOC-protected piperazine.
[Piperazine+H]⁺8787Fragment corresponding to the piperazine ring.

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans for adequate signal-to-noise (typically 1024 or more).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

    • Acquire data over a mass range of m/z 50-600.

  • MS/MS Acquisition (Fragmentation Analysis):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply a range of collision energies to induce fragmentation.

    • Acquire the product ion spectra to identify characteristic fragment ions.

  • Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and to propose fragmentation pathways based on the observed product ions.

Visualized Workflows

The following diagrams illustrate the logical workflow for the analysis of "this compound".

cluster_synthesis Compound Synthesis cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_conclusion Structural Confirmation start Starting Materials reaction Sulfonylation start->reaction product This compound reaction->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms nmr_data ¹H & ¹³C Spectra nmr->nmr_data ms_data Mass Spectrum & Fragmentation ms->ms_data structure Confirm Structure nmr_data->structure ms_data->structure

Caption: Synthetic and analytical workflow for this compound.

cluster_frags Key Fragmentation Pathways (ESI+) compound [M+H]⁺ This compound frag1 Loss of BOC [M-BOC+H]⁺ compound->frag1 -100 Da frag3 Bromophenylsulfonyl Cation [Br-Ph-SO₂]⁺ compound->frag3 Cleavage frag4 BOC-piperazine Cation [BOC-piperazine+H]⁺ compound->frag4 Cleavage frag2 Loss of SO₂ [M-BOC-SO₂+H]⁺ frag1->frag2 -64 Da

Caption: Predicted ESI-MS fragmentation of this compound.

Comparative Analysis of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the careful selection and characterization of novel chemical entities are paramount. This guide provides a comparative analysis of derivatives of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, focusing on their synthesis, characterization, and biological performance. This document is intended to serve as a practical resource, offering detailed experimental data and protocols to inform research and development decisions.

The core structure, featuring a piperazine ring flanked by a tert-butoxycarbonyl (Boc) protecting group and an arylsulfonyl moiety, is a versatile scaffold in medicinal chemistry. Variations in the aryl group and substitutions on the piperazine ring can significantly modulate the physicochemical properties and biological activity of these compounds, making them attractive candidates for targeting a range of biological processes. This guide will use a representative derivative, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, for which detailed experimental data is available, as a primary example to compare with alternative compounds.

Data Presentation: Physicochemical and Biological Properties

The following table summarizes key quantitative data for a representative tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate derivative and a relevant comparator.

Compound IDMolecular FormulaMolecular Weight ( g/mol )LogPBiological ActivityIC50 / MIC (µg/mL)
Derivative 1: N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine C20H22BrNO5S484.363.5 (Calculated)Antimicrobial (against E. faecium)250[1]
Alternative 1: Ciprofloxacin C17H18FN3O3331.340.28Antibacterial0.125 - 1

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the representative derivative are provided below. These protocols are based on established and published procedures to ensure reproducibility.

Synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine

This synthesis involves a multi-step process starting from the preparation of the key intermediate, 4-[(4-bromophenyl)sulfonyl]benzoic acid.

Step 1: Synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid

  • Friedel–Crafts Sulfonylation: Bromobenzene is reacted with tosyl chloride in the presence of aluminum trichloride to yield 1-bromo-4-tosylbenzene.[1]

  • Oxidation: The resulting sulfone is then oxidized using chromium trioxide in acetic acid to produce 4-[(4-bromophenyl)sulfonyl]benzoic acid.[1]

Step 2: Synthesis of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride

  • The carboxylic acid from Step 1 is treated with thionyl chloride to form the corresponding acyl chloride.[1]

Step 3: N-Acylation of L-valine

  • L-valine is dissolved in a solution of sodium hydroxide.

  • The solution is cooled, and a solution of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in dichloromethane is added dropwise, along with additional sodium hydroxide solution to maintain basicity.

  • The reaction mixture is stirred, and the resulting product, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, is isolated and purified.[1]

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using appropriate broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizing Synthesis and Biological Evaluation Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Sulfonylation Bromobenzene->Friedel_Crafts Tosyl_chloride Tosyl_chloride Tosyl_chloride->Friedel_Crafts Sulfone_intermediate 1-Bromo-4-tosylbenzene Friedel_Crafts->Sulfone_intermediate Oxidation Oxidation Sulfone_intermediate->Oxidation Carboxylic_acid 4-[(4-Bromophenyl)sulfonyl]benzoic acid Oxidation->Carboxylic_acid Acyl_chloride_formation Acyl Chloride Formation Carboxylic_acid->Acyl_chloride_formation Thionyl_chloride Thionyl_chloride Thionyl_chloride->Acyl_chloride_formation Acyl_chloride 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride Acyl_chloride_formation->Acyl_chloride N_Acylation N-Acylation Acyl_chloride->N_Acylation L_valine L_valine L_valine->N_Acylation Final_Product N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine N_Acylation->Final_Product

Caption: Synthetic pathway for N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine.

Antimicrobial_Assay_Workflow cluster_assay Broth Microdilution Assay Workflow Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Microorganism Suspension Serial_Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial assay.

Comparative Discussion

The representative derivative, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, demonstrates moderate antimicrobial activity against Enterococcus faecium.[1] When compared to a broad-spectrum antibiotic like ciprofloxacin, its potency is significantly lower. However, the value of such derivatives may lie in their potential for further optimization to achieve higher potency and selectivity against specific microbial targets, including resistant strains. The synthetic route is straightforward, employing common organic chemistry reactions, which allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

The Boc-protected piperazine sulfonyl scaffold offers several advantages for drug design. The Boc group provides a stable protecting group that can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen. The sulfonyl linker is metabolically robust, and the aryl group can be easily modified to explore the effects of different substituents on biological activity.

Alternatives and Future Directions:

Researchers exploring this chemical space should consider a variety of modifications to the core structure. For instance, replacement of the bromo-substituent with other halogens or electron-donating/withdrawing groups can probe electronic effects on target engagement. The L-valine moiety in the example can be substituted with other amino acids or different chemical linkers to explore new interaction spaces.

Furthermore, the biological evaluation of these derivatives should not be limited to antimicrobial activity. The aryl sulfonylpiperazine scaffold is a known pharmacophore for various targets, including enzymes and G-protein coupled receptors. Screening these compounds against a panel of relevant biological targets could uncover novel activities and therapeutic applications.

This guide provides a foundational understanding of the characterization of tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate derivatives. The provided data and protocols should enable researchers to synthesize, evaluate, and compare these compounds with other relevant alternatives in their specific field of interest.

References

A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aryl halides is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two prominent reactions for the functionalization of the pharmaceutically relevant building block, 4-(4-BOC-piperazinosulfonyl)bromobenzene. The comparison is supported by a summary of typical experimental data and detailed reaction protocols.

Introduction to Suzuki and Stille Couplings

Both the Suzuki and Stille reactions are palladium-catalyzed cross-coupling methods that enable the formation of a new C-C bond by coupling an organic halide with an organometallic reagent.

The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or boronic ester, as the nucleophilic partner.[1][2][3][4][5][6] A key feature of this reaction is the requirement of a base to activate the organoboron species for transmetalation.[1][2] The reaction is widely favored due to the commercial availability, stability, and low toxicity of the boronic acid reagents.[1][3]

The Stille coupling , on the other hand, employs an organotin reagent (organostannane) as the coupling partner.[7][8][9][10] Organostannanes are known for their stability to air and moisture and their tolerance of a wide variety of functional groups.[7][9][10] However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts.[8][9]

Comparative Performance Analysis

The choice between Suzuki and Stille coupling for the functionalization of this compound will depend on several factors, including desired yield, reaction conditions, functional group tolerance, and considerations regarding reagent toxicity and waste disposal. The electron-withdrawing nature of the sulfonyl group in the target molecule can influence the reactivity of the aryl bromide.

ParameterSuzuki CouplingStille Coupling
Typical Yields Generally high (often >80%)[4]Can range from moderate to high (76-99% in some cases)[7]
Reaction Conditions Mild to moderate (often room temperature to 100 °C)[1][11]Generally mild, but can require elevated temperatures[7]
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[11]Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[7][12]
Coupling Partner Organoboron compounds (boronic acids, boronic esters)Organotin compounds (organostannanes)
Base Requirement Essential for activation of the boronic acid (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1][2]Not typically required, but additives like LiCl or Cu(I) salts can be beneficial[12][13]
Functional Group Tolerance Generally excellent, but can be sensitive to strong bases[3]Excellent, organostannanes are very tolerant of functional groups[7][10]
Toxicity of Reagents Boronic acids and their byproducts are generally considered low toxicity[1]Organotin reagents and byproducts are highly toxic[8][9]
Workup and Purification Generally straightforward, boronic acid byproducts are often water-solubleCan be challenging due to the lipophilicity and toxicity of tin byproducts

Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille coupling of this compound with a generic aryl coupling partner. These protocols are based on general procedures reported in the literature and may require optimization for specific substrates.

Suzuki Coupling Protocol:

To a reaction vessel containing this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) is added a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DMF). A base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) is then added, followed by a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stille Coupling Protocol:

In a reaction flask, this compound (1.0 equiv) and the desired organostannane (1.1 equiv) are dissolved in a suitable solvent such as toluene, DMF, or THF. A palladium catalyst, for example Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.05 equiv), is added to the mixture. In some cases, an additive like LiCl (3.0 equiv) or CuI (1.0 equiv) may be included to facilitate the reaction.[12] The reaction mixture is degassed and heated under an inert atmosphere at a temperature typically between 80 and 110 °C. The reaction progress is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled to room temperature and may be treated with a fluoride source (e.g., KF solution) to aid in the removal of tin byproducts. The mixture is then diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product often requires careful purification by column chromatography to remove residual tin compounds.

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki and Stille couplings and a general experimental workflow.

Suzuki_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)-OH(L_n) ArPdBr->ArPdOH Ligand Exchange (Base) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOH->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Ar_prime_B Ar'-B(OR)₂ Ar_prime_B->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdOH Ar_Br This compound Ar_Br->ArPdBr

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Stille_Coupling cluster_1 Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdAr_prime Transmetalation (Ar'-SnR₃) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Ar_prime_Sn Ar'-SnR₃ Ar_prime_Sn->ArPdAr_prime Ar_Br This compound Ar_Br->ArPdBr

Caption: Catalytic Cycle of the Stille Coupling Reaction.

Experimental_Workflow Reactants Combine Reactants: - Aryl Bromide - Coupling Partner - Catalyst & Ligand - Base (Suzuki) / Additive (Stille) - Solvent Reaction Degas and Heat under Inert Atmosphere Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup - Dilute with Organic Solvent - Wash with Water/Brine Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

Comparative Guide to the HPLC Analysis of "4-(4-BOC-piperazinosulfonyl)bromobenzene" Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for monitoring the reaction products of "4-(4-BOC-piperazinosulfonyl)bromobenzene." The content is designed to assist researchers in selecting the most appropriate analytical method for their specific needs, supported by detailed experimental protocols and performance data.

Introduction

"this compound" is a versatile building block in medicinal chemistry, frequently employed in cross-coupling reactions to synthesize novel compounds with potential therapeutic applications. The two most common transformations for this aryl bromide are the Suzuki-Miyaura coupling, yielding biaryl sulfonamides, and the Buchwald-Hartwig amination, resulting in N-aryl piperazine derivatives. Accurate and efficient monitoring of these reactions is crucial for optimization, yield determination, and impurity profiling. This guide focuses on the analytical methodologies to characterize the products of these reactions.

Reaction Pathways

The primary reaction pathways for "this compound" are illustrated below. Understanding these transformations is key to identifying the expected products and potential byproducts, which in turn informs the development of appropriate analytical methods.

sub This compound suzuki_product Biaryl BOC-piperazinosulfonyl Derivative sub->suzuki_product Suzuki-Miyaura Coupling buchwald_product N-Aryl-4-(4-BOC-piperazinosulfonyl)benzene sub->buchwald_product Buchwald-Hartwig Amination suzuki_reagents Arylboronic Acid, Pd Catalyst, Base buchwald_reagents Amine, Pd Catalyst, Base

Figure 1: Key reaction pathways for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely accessible technique for monitoring the progress of organic reactions. A well-developed HPLC method can effectively separate the starting material from products and byproducts, allowing for accurate quantification.

Experimental Protocol: HPLC-UV

This protocol is a general starting point and may require optimization for specific reaction mixtures.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Dilute the aliquot with the mobile phase or a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1-1 mg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

ParameterRecommended Condition
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Profile: In a reversed-phase system, the non-polar products of the Suzuki and Buchwald-Hartwig reactions are expected to have longer retention times than the more polar starting material. Byproducts, such as homocoupled species, may also be resolved.

start Start sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for HPLC analysis.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can offer advantages in terms of speed, sensitivity, and specificity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high-resolution separation of UPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities and confirming the molecular weight of products.

  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Similar to HPLC, with further dilution often required due to the higher sensitivity of the mass spectrometer.

ParameterRecommended Condition
Stationary Phase C18 reversed-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 20% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 20% B over 0.5 minutes, and equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (for identification) and Multiple Reaction Monitoring (MRM) for quantification
Example MRM Transitions Parent Compound: m/z 405.0 -> fragment ionSuzuki Product (example with phenylboronic acid): m/z 481.1 -> fragment ionBuchwald Product (example with morpholine): m/z 412.1 -> fragment ion
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring. It is excellent for quickly assessing the presence of starting material and the formation of new products.

  • Stationary Phase: Silica gel 60 F254 aluminum-backed plates.

  • Sample Preparation: Spot a dilute solution of the reaction mixture directly onto the TLC plate using a capillary tube.

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent. A good starting point is a 3:1 to 1:1 mixture of Hexane:Ethyl Acetate. The optimal ratio should be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).

  • Development: Place the spotted TLC plate in a sealed chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Visualize the plate under short-wave UV light (254 nm). The aromatic compounds will appear as dark spots.

    • Staining: If compounds are not UV-active or for better visualization, use a potassium permanganate stain. The stain will react with compounds that can be oxidized, appearing as yellow spots on a purple background.

Performance Comparison

FeatureHPLC-UVUPLC-MSTLC
Resolution Good to ExcellentExcellentLow to Moderate
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (mg/mL range)
Analysis Time 15-30 minutes per sample5-10 minutes per sample5-15 minutes for multiple samples
Cost per Sample ModerateHighLow
Quantitative? YesYesSemi-quantitative at best
Key Advantage Robustness and accessibilityHigh sensitivity and specificity (molecular weight confirmation)Speed and low cost for qualitative checks
Key Disadvantage Longer analysis time compared to UPLC and TLCHigh initial instrument cost and complexityLow resolution and sensitivity, not suitable for complex mixtures

Conclusion

The choice of analytical method for monitoring the reaction products of "this compound" depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and versatile technique suitable for routine reaction monitoring and quantification, offering a good balance of performance and cost.

  • UPLC-MS is the method of choice when high sensitivity, high throughput, and confident identification of products and byproducts are required, particularly in a drug discovery and development setting.

  • TLC remains an invaluable tool for rapid, qualitative checks of reaction progress at the bench, allowing for quick decisions on reaction time and completion.

For comprehensive analysis, a combination of these techniques is often employed. For instance, TLC can be used for initial reaction screening, followed by HPLC-UV for routine quantification, and UPLC-MS for final product characterization and impurity profiling.

A Comparative Guide to Reagents for Piperazine Incorporation: Alternatives to 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of the piperazine moiety is a frequent challenge. The reagent "4-(4-BOC-piperazinosulfonyl)bromobenzene" represents a pre-functionalized building block designed for this purpose. However, a variety of alternative synthetic strategies exist that offer greater flexibility, cost-effectiveness, and broader substrate scope. This guide provides an objective comparison of the primary alternative methods for introducing a BOC-protected piperazine group onto an aryl sulfonyl scaffold, supported by experimental data and detailed protocols.

The core transformation involves the formation of an N-arylsulfonylpiperazine. The primary alternative to using a pre-formed reagent like "this compound" is the direct reaction between an arylsulfonyl precursor and a piperazine derivative. The most common methods to achieve this are:

  • Direct Nucleophilic Substitution: The reaction of an arylsulfonyl halide with a piperazine derivative.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile cross-coupling reaction.

  • Copper-Catalyzed Ullmann Condensation: A classical cross-coupling method.

This guide will compare these approaches, providing a framework for selecting the optimal synthetic route.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the performance of different synthetic strategies for the formation of N-arylsulfonylpiperazines, offering a direct comparison of their key reaction parameters.

MethodReactantsCatalyst/ReagentSolventTemperatureReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Direct Nucleophilic Substitution Arylsulfonyl chloride + BOC-piperazineBase (e.g., triethylamine, pyridine)Dichloromethane (DCM)0 °C to RT1-4 h>90%Simple, high-yielding, no metal catalyst required.[1]Limited to sulfonyl chlorides; may not be suitable for sensitive substrates.
Buchwald-Hartwig Amination Aryl halide/triflate + SulfonamidePd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., BINAP)Toluene, Dioxane80-110 °C8-24 h70-95%Broad substrate scope, high functional group tolerance.[2][3]Requires expensive catalyst and ligands, inert atmosphere often necessary.
Ullmann Condensation Aryl halide + SulfonamideCu catalyst (e.g., CuI) + Ligand (e.g., L-proline)DMSO, DMF100-200 °C12-48 h60-85%Lower cost catalyst compared to Palladium.Often requires high temperatures and longer reaction times.[4]
Nickel-Catalyzed Amination Aryl chloride + PiperazineNi(0) catalyst + Ligand (e.g., 2,2′-bipyridine)NMP70-90 °C14 h73-93%Good selectivity for mono-arylation, uses a less expensive metal catalyst.[5]Less commonly used than Pd or Cu catalysis.

Experimental Protocols

Detailed Methodology for Direct Nucleophilic Substitution

This protocol describes a general and highly efficient procedure for the synthesis of 1-(4-bromophenylsulfonyl)-4-BOC-piperazine via the direct reaction of 4-bromobenzenesulfonyl chloride with tert-butyl piperazine-1-carboxylate (BOC-piperazine).

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • tert-Butyl piperazine-1-carboxylate (BOC-piperazine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and dissolve in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 1-(4-bromophenylsulfonyl)-4-BOC-piperazine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Piperazine-containing compounds are prevalent in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The following diagrams illustrate a representative signaling pathway and a general experimental workflow for the synthesis of N-arylsulfonylpiperazines.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Binds G_protein Gi/o Protein D2_Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

G Start Start: Arylsulfonyl Chloride + BOC-Piperazine Reaction Reaction: - Add Base (e.g., Et3N) - Solvent (e.g., DCM) - Stir at 0°C to RT Start->Reaction Workup Aqueous Workup: - Quench with H2O - Wash with NaHCO3/Brine Reaction->Workup Drying Drying & Concentration: - Dry over MgSO4 - Filter - Evaporate Solvent Workup->Drying Purification Purification: Flash Column Chromatography Drying->Purification Product Final Product: 1-(Arylsulfonyl)-4-BOC-piperazine Purification->Product

General Experimental Workflow

G Choice Choice of Reagent/Method for Piperazine Incorporation Cost Cost of Starting Materials and Catalysts Choice->Cost Scope Substrate Scope and Functional Group Tolerance Choice->Scope Conditions Reaction Conditions: Temperature, Time, Atmosphere Choice->Conditions Yield Expected Yield and Purity Choice->Yield Simplicity Operational Simplicity and Scalability Choice->Simplicity

Decision Factors for Synthesis

References

Yield comparison of different palladium catalysts in Suzuki coupling with aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the palladium catalyst is a critical factor that significantly influences the yield, reaction time, and overall efficiency of this carbon-carbon bond formation. This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki coupling of aryl bromides, supported by experimental data.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst and ligand system is paramount for achieving high yields and functional group tolerance in the Suzuki coupling of aryl bromides. Modern catalysis has evolved from traditional phosphine ligands to more sophisticated and highly active systems. Below is a summary of the performance of several commonly employed palladium catalysts. The data, compiled from various studies, showcases the yield of biaryl products from the coupling of different aryl bromides with arylboronic acids. It is important to note that reaction conditions such as base, solvent, and temperature can significantly impact catalyst performance.

Catalyst/PrecatalystLigandAryl BromideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidK₂CO₃Toluene/H₂O1001285[1]
Pd(PPh₃)₄PPh₃4-Amino-3-bromobenzoic acidPhenylboronic acidK₂CO₃1,4-Dioxane/WaterNot SpecifiedNot SpecifiedHigh[2]
Pd(dppf)Cl₂dppf5-Bromonicotinic acidPhenylboronic acidK₃PO₄DME802High[3]
Pd(OAc)₂SPhos5-BromophthalidePhenylboronic acidK₂CO₃Toluene100295[4]
Pd(OAc)₂XPhos5-Bromophthalide4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane100298[4]
Pd₂(dba)₃P(t-Bu)₃4-BromotoluenePhenylboronic acidCsFDioxane801298[5]
Pd₂(dba)₃P(t-Bu)₃2-BromotoluenePhenylboronic acidCsFDioxane801295[5]
"Ligandless" Pd(OAc)₂None4-BromoacetophenonePhenylboronic acidK₂CO₃Water70195[6]
Pd/PCNNoneBromobenzenePhenylboronic acidNot SpecifiedNot SpecifiedRoom TempNot SpecifiedHigh[7]

Experimental Protocols

Reproducibility is key in scientific research. Below is a detailed, generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction of an aryl bromide with an arylboronic acid using a palladium catalyst. This protocol can be adapted and optimized for specific substrates and catalysts.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[2]

Mandatory Visualizations

To better understand the underlying processes of the Suzuki-Miyaura cross-coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][8][9]

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Aryl Bromide, Boronic Acid, Catalyst, Base) Inert 2. Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Solvent 3. Solvent Addition (Degassed) Inert->Solvent Reaction 4. Reaction (Heating & Stirring) Solvent->Reaction Workup 5. Work-up (Extraction & Washing) Reaction->Workup Purification 6. Purification (Chromatography) Workup->Purification Product Pure Biaryl Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Spectroscopic comparison of "4-(4-BOC-piperazinosulfonyl)bromobenzene" and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the available ¹H NMR and ¹³C NMR spectroscopic data for analogs of 4-(4-BOC-piperazinosulfonyl)bromobenzene. These analogs share key structural motifs, such as the N-Boc protected piperazine ring or the bromobenzenesulfonyl group, providing insights into the expected spectral characteristics of the target compound.

Table 1: ¹H NMR Data of Analogs

Compound NameSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
tert-Butyl piperazine-1-carboxylate CDCl₃3.44 (t, J=5.0 Hz, 4H), 2.87 (t, J=5.0 Hz, 4H), 1.46 (s, 9H)
4-Bromobenzenesulfonyl chloride CDCl₃7.80-7.90 (m, 4H)
Bromobenzene CDCl₃7.45 (d, J=8.0 Hz, 2H), 7.22 (t, J=8.0 Hz, 1H), 7.08 (t, J=8.0 Hz, 2H)
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine DMSO-d₆12.85 (s, 1H, COOH), 8.71 (d, J=8.4 Hz, 1H, NH), 8.08 (d, J=8.6 Hz, 2H), 7.98 (d, J=8.6 Hz, 2H), 7.92 (d, J=8.6 Hz, 2H), 7.86 (d, J=8.6 Hz, 2H), 4.25 (dd, J=8.4, 5.8 Hz, 1H, α-CH), 2.18 (m, 1H, β-CH), 0.95 (d, J=6.8 Hz, 3H, γ-CH₃), 0.92 (d, J=6.8 Hz, 3H, γ-CH₃)[1]

Table 2: ¹³C NMR Data of Analogs

Compound NameSolventChemical Shifts (δ, ppm)
tert-Butyl piperazine-1-carboxylate CDCl₃154.7, 79.5, 44.1 (br), 28.4
4-Bromobenzenesulfonyl chloride CDCl₃143.2, 132.8, 128.9, 128.1
Bromobenzene CDCl₃131.7, 130.1, 127.2, 122.6
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine DMSO-d₆172.5, 166.1, 142.1, 139.3, 132.4, 131.8, 129.2, 128.8, 58.2, 30.5, 19.2, 18.3[1]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Analogs

Compound NameMS (m/z)IR (cm⁻¹)
This compound Molecular Weight: 405.3 g/mol [2]Data not available
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine 455.0 [M-H]⁻[1]3328 (N-H), 3096 (C-H arom), 2968 (C-H aliph), 1718 (C=O), 1645 (C=O), 1585 (C=C), 1327, 1157 (SO₂)[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of compounds similar to this compound, based on established literature procedures.[1]

Synthesis of N-Acyl-α-Amino Acid Derivatives[1]

A solution of an L-amino acid (e.g., L-valine) in 1 N NaOH is cooled to 0–5 °C. To this, a solution of the corresponding acid chloride (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) in an organic solvent like dichloromethane and a 2 N NaOH solution are added simultaneously and dropwise under vigorous stirring over 30 minutes. The reaction mixture is stirred for an additional 4 hours at room temperature. The aqueous layer is then separated, washed with dichloromethane, cooled to 0–5 °C, and acidified to pH 2 with a 6 N HCl solution. The resulting precipitate is filtered, washed with cold water, and dried to yield the product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in negative or positive ion mode. Samples are typically dissolved in a mixture of acetonitrile and water.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are analyzed using the attenuated total reflectance (ATR) technique.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized small molecule, such as this compound or its analogs.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (MS) sample_prep->ms ir Infrared Spectroscopy (IR) sample_prep->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Structure Elucidation & Confirmation data_analysis->structure

Caption: General workflow for the synthesis and spectroscopic characterization of small molecules.

References

A Comparative Guide to In Silico Analysis of 4-(4-BOC-piperazinosulfonyl)bromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standard in silico methodologies for evaluating "4-(4-BOC-piperazinosulfonyl)bromobenzene" and its derivatives as potential therapeutic agents. In the absence of published experimental data for this specific compound series, this document serves as a comparative framework, outlining the workflows, hypothetical data, and protocols that researchers can employ to predict their biological activity, pharmacokinetics, and binding mechanisms.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational methods to model, simulate, and analyze biological and chemical systems, thereby accelerating the identification and optimization of potential drug candidates.[1] This approach significantly reduces the time and cost associated with traditional drug development by prioritizing compounds for synthesis and in vitro/in vivo testing.[2] The following sections detail a virtual screening cascade for the "this compound" scaffold, comparing various computational techniques and their expected outcomes.

Ligand and Target Preparation

The initial phase of any structure-based in silico study involves the preparation of the small molecule (ligand) and its biological target (typically a protein). This involves generating 3D conformers of the "this compound" derivatives and preparing the target protein structure by adding hydrogens, assigning charges, and removing water molecules.

Experimental Protocol:
  • Ligand Preparation :

    • Draw the 2D structure of "this compound" and its proposed derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Generate multiple conformers if the ligand is flexible.

    • Save the structures in a format suitable for docking software (e.g., .mol2, .sdf).

  • Target Preparation :

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove any co-crystallized ligands, water molecules, and ions from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the atoms using a force field (e.g., AMBER, CHARMM).

    • Identify the binding site of the protein, either from the location of a co-crystallized ligand or using a binding site prediction tool.

G cluster_ligand Ligand Preparation cluster_target Target Preparation L1 2D Structure Drawing L2 2D to 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Generate Conformers L3->L4 Docking Ready for In Silico Analysis L4->Docking Prepared Ligands T1 Obtain PDB Structure T2 Clean Protein Structure T1->T2 T3 Add Hydrogens & Charges T2->T3 T4 Define Binding Site T3->T4 T4->Docking Prepared Target

Initial Ligand and Target Preparation Workflow.

Comparative Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, usually represented as a docking score.[3] This is a critical step for virtual screening of large compound libraries.[4]

Experimental Protocol:
  • Grid Generation : Define a docking grid box around the identified binding site of the target protein.

  • Ligand Docking : Dock the prepared 3D structures of the "this compound" derivatives into the grid box using docking software.

  • Pose Generation and Scoring : The software will generate multiple binding poses for each ligand and calculate a docking score for each pose. The pose with the best score is considered the most likely binding mode.

  • Interaction Analysis : Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of each ligand and the amino acid residues of the target protein.

DerivativeDocking Score (kcal/mol) (AutoDock Vina)Docking Score (kcal/mol) (Glide)Key Interacting Residues
Parent Scaffold -7.5-8.2Tyr23, His45, Met89
Derivative A (R=-CH3) -7.9-8.6Tyr23, His45, Asp91
Derivative B (R=-Cl) -8.2-9.1Tyr23, His45, Met89
Derivative C (R=-OH) -8.5-9.5Ser20 , Tyr23, His45
Reference Inhibitor -9.1-10.3Ser20, Tyr23, His45

Table 1: Hypothetical comparative docking scores for "this compound" derivatives against a target protein. Lower scores indicate better binding affinity. New interactions are highlighted in bold.

G Input Prepared Ligands & Target Grid Define Docking Grid Box Input->Grid Dock Perform Molecular Docking Grid->Dock Score Generate & Score Poses Dock->Score Analyze Analyze Binding Interactions Score->Analyze Output Ranked Compounds Analyze->Output

Molecular Docking Workflow.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target.[5] This can be done based on a set of active ligands (ligand-based) or the structure of the target's binding site (structure-based).

Experimental Protocol:
  • Feature Identification :

    • Ligand-Based : Align a set of known active molecules and identify common chemical features.

    • Structure-Based : Analyze the binding site of the target protein to identify key interaction points.

  • Model Generation : Generate a 3D pharmacophore model that represents the identified features and their spatial constraints.

  • Model Validation : Validate the model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

  • Virtual Screening : Use the validated pharmacophore model to screen large compound libraries for molecules that match the pharmacophoric features.

Pharmacophore FeaturePresent in ParentPresent in Derivative APresent in Derivative C
Hydrogen Bond Acceptor (HBA)YesYesYes
Hydrogen Bond Donor (HBD)NoNoYes
Aromatic Ring (AR)YesYesYes
Hydrophobic (HY)YesYesYes

Table 2: Hypothetical pharmacophoric feature comparison for "this compound" derivatives.

G Input Active Ligands or Target Structure Identify Identify Pharmacophoric Features Input->Identify Generate Generate 3D Model Identify->Generate Validate Validate Model Generate->Validate Screen Virtual Screening of Libraries Validate->Screen Output Novel Hit Compounds Screen->Output

Pharmacophore Modeling Workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors).[6] A statistically significant QSAR model can predict the activity of newly designed compounds.

Experimental Protocol:
  • Data Collection : Compile a dataset of compounds with known biological activities (e.g., IC50 values).

  • Descriptor Calculation : Calculate various molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

  • Model Building : Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the biological activity.[6]

  • Model Validation : Rigorously validate the QSAR model using internal (e.g., cross-validation) and external test sets to ensure its predictive power.

ParameterValueDescription
0.92Coefficient of determination (goodness of fit)
0.85Cross-validated R² (internal predictive ability)
pred_R² 0.78R² for the external test set (external predictive ability)

Table 3: Hypothetical validation parameters for a 3D-QSAR model developed for the derivative series. Values closer to 1 indicate a more robust model.

G Data Dataset of Compounds with Known Activity Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split into Training & Test Sets Descriptors->Split Build Build QSAR Model Split->Build Validate Validate Model Build->Validate Predict Predict Activity of New Compounds Validate->Predict

QSAR Model Development Workflow.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its success as a drug.[1][7] In silico ADMET models can help identify potential liabilities early in the drug discovery process.

Experimental Protocol:
  • Input Structures : Provide the 2D or 3D structures of the "this compound" derivatives to an ADMET prediction software or web server.

  • Property Calculation : The software uses pre-built models (often based on QSAR or machine learning) to calculate a wide range of pharmacokinetic and toxicological properties.

  • Analysis : Compare the predicted properties of the derivatives to those of known drugs and established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

PropertyParent ScaffoldDerivative BDerivative CReference DrugFavorable Range
Molecular Weight 465.4499.8481.4310.4< 500 Da
LogP 3.84.33.52.5< 5
H-Bond Donors 0011< 5
H-Bond Acceptors 6673< 10
Aqueous Solubility LowLowModerateHighHigh
hERG Inhibition Low RiskLow RiskMedium RiskLow RiskLow Risk
Mutagenicity Non-mutagenNon-mutagenNon-mutagenNon-mutagenNon-mutagen

Table 4: Hypothetical ADMET profile for "this compound" derivatives compared to a reference drug.

G Input Candidate Compounds Predict Predict ADMET Properties Input->Predict Analyze Analyze Drug-Likeness & Toxicity Predict->Analyze Filter Filter Compounds with Poor Profiles Analyze->Filter Output Optimized Leads Filter->Output

In Silico ADMET Prediction Workflow.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the predicted binding pose from molecular docking.

Experimental Protocol:
  • System Setup : Place the docked ligand-protein complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Minimization and Equilibration : Minimize the energy of the system to remove steric clashes, then gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production Run : Run the simulation for a specific period (e.g., 100 nanoseconds), saving the coordinates of all atoms at regular intervals.

  • Trajectory Analysis : Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein, and Root Mean Square Fluctuation (RMSF) of the protein residues.

MetricParent ScaffoldDerivative CInterpretation
Ligand RMSD (Å) 1.5 ± 0.31.2 ± 0.2Lower value suggests a more stable binding pose.
Protein RMSD (Å) 2.1 ± 0.42.0 ± 0.3Indicates overall protein stability during simulation.
Binding Free Energy (kcal/mol) -45.2-55.8More negative value suggests stronger binding.

Table 5: Hypothetical results from a 100 ns MD simulation. RMSD values indicate the deviation from the initial structure over time.

G Input Docked Ligand-Protein Complex Setup Solvate & Ionize System Input->Setup Equilibrate Minimize & Equilibrate Setup->Equilibrate Production Run Production MD Equilibrate->Production Analyze Analyze Trajectory (RMSD, etc.) Production->Analyze Output Assess Complex Stability Analyze->Output

Molecular Dynamics Simulation Workflow.

Conclusion

This guide outlines a systematic and comparative in silico approach to evaluate the therapeutic potential of "this compound" derivatives. By employing a combination of molecular docking, pharmacophore modeling, QSAR, ADMET prediction, and molecular dynamics simulations, researchers can efficiently screen and prioritize derivatives for further experimental validation. This multi-faceted computational strategy allows for a comprehensive understanding of a compound's potential efficacy, safety, and mechanism of action before committing significant resources to laboratory synthesis and testing.

References

Purity Assessment of Synthesized "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate." The purity of this compound is critical for its application in research and drug development, ensuring reproducibility of experimental results and the safety and efficacy of potential therapeutic agents. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis of their performance.

Overview of Analytical Techniques for Purity Assessment

The purity of a synthesized compound is typically determined using a combination of chromatographic and spectroscopic techniques. For "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate," the most relevant methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC and UPLC: These are the most common chromatographic techniques for purity determination. They separate the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.[1][2][3]

  • Quantitative NMR (qNMR): This spectroscopic technique provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[4][5][6][7] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for a precise quantification of the main compound against a certified internal standard.

  • LC-MS: This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for identifying and quantifying trace-level impurities, as it provides information about their molecular weights and structures.[8][9][10]

Potential Impurities in the Synthesis

The synthesis of "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate" typically involves the reaction of 1-Boc-piperazine with 4-bromobenzenesulfonyl chloride. Potential impurities can arise from starting materials, side reactions, or degradation of the product.

Common Impurities:

  • Unreacted Starting Materials: 1-Boc-piperazine and 4-bromobenzenesulfonyl chloride.

  • Hydrolysis Product: 4-bromobenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[4]

  • Bis-sulfonated Piperazine: A byproduct where the sulfonyl group has reacted with both nitrogen atoms of the piperazine ring.

  • Deprotected Product: Piperazine, 4-((4-bromophenyl)sulfonyl), resulting from the loss of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[11][12]

  • Alkylated Impurities: The tert-butyl cation, formed during Boc deprotection, can potentially alkylate other nucleophilic species in the reaction mixture.[13][14]

Comparative Analysis of Purity Assessment Methods

The choice of analytical method depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.

Technique Principle Advantages Disadvantages Primary Use Case
HPLC Chromatographic SeparationRobust, widely available, well-established methods.[1]Lower resolution and longer run times compared to UPLC.Routine quality control, purity screening.
UPLC Chromatographic SeparationHigh resolution, fast analysis, high sensitivity.[2][3][13]Higher initial instrument cost, requires higher quality solvents.Impurity profiling, high-throughput screening.
qNMR Nuclear Magnetic ResonanceAbsolute quantification without a specific reference standard, provides structural information.[4][5][6][7]Lower sensitivity than chromatographic methods, requires specialized expertise.Purity certification of reference standards, orthogonal purity check.
LC-MS Chromatographic Separation & Mass AnalysisHigh sensitivity and selectivity, provides molecular weight information for impurity identification.[8][9][10]Complex instrumentation, potential for ion suppression effects.Identification and quantification of trace impurities and degradation products.

Experimental Protocols

HPLC/UPLC Method for Purity Analysis

This protocol is adapted from a method for a structurally similar compound and may require optimization for "tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate."

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm for UPLC; 4.6 mm x 150 mm, 5 µm for HPLC).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min for UPLC; 1.0 mL/min for HPLC.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL for UPLC; 10 µL for HPLC.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Quantitative ¹H NMR (qNMR) Protocol
  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[1]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

LC-MS Method for Impurity Identification
  • LC Conditions: Use the same UPLC conditions as described in section 4.1.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically suitable for this class of compounds.

  • Data Acquisition: Acquire full scan data to detect all ions and fragmentation data (MS/MS) to aid in structural elucidation of impurities.

Visualizations

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Detailed Purity Determination cluster_2 Impurity Identification cluster_3 Final Assessment Synthesized_Compound Synthesized Compound Initial_Screening Initial Purity Screening (TLC/HPLC) Synthesized_Compound->Initial_Screening HPLC_UPLC HPLC/UPLC Analysis (Quantitative) Initial_Screening->HPLC_UPLC Purity > 95% Purity_Statement Final Purity Statement Initial_Screening->Purity_Statement Purity < 95% (Repurification needed) qNMR qNMR Analysis (Absolute Purity) HPLC_UPLC->qNMR Orthogonal Check LC_MS LC-MS Analysis (Impurity Identification) HPLC_UPLC->LC_MS Impurity Profile qNMR->Purity_Statement LC_MS->Purity_Statement

Caption: Workflow for the purity assessment of a synthesized compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurities Reactant1 1-Boc-piperazine Product tert-butyl 4-((4-bromophenyl)sulfonyl) piperazine-1-carboxylate Reactant1->Product Impurity2 Bis-sulfonated piperazine Reactant1->Impurity2 Excess Reactant2 Reactant2 4-bromobenzenesulfonyl chloride Reactant2->Product Impurity1 4-bromobenzenesulfonic acid (Hydrolysis) Reactant2->Impurity1 H₂O Impurity3 Deprotected Product Product->Impurity3 Acid

Caption: Potential impurity formation pathways in the synthesis.

References

A Comparative Guide to Base Selection in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] A critical, yet often nuanced, parameter in optimizing these reactions is the choice of base. The base plays an indispensable role in the catalytic cycle, primarily by activating the organoboron species to facilitate the crucial transmetalation step.[1][2] The selection of an appropriate base can significantly influence reaction yield, rate, and selectivity.[1][2] This guide provides a comparative analysis of commonly employed bases in Suzuki coupling reactions, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic endeavors.

The Critical Role of the Base

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The base is paramount for the transmetalation step.[1][4] It is widely believed that the base activates the organoboron compound, enhancing its nucleophilicity and thereby promoting the transfer of the organic moiety to the palladium complex.[4][5][6] Two main pathways have been proposed for the action of the base: the "boronate pathway," where the base activates the boronic acid to form a more nucleophilic boronate ("ate" complex), and the "hydroxide pathway," where the base first reacts with the palladium(II) halide complex.[7] The operative pathway is dependent on the specific reaction conditions, including the base, solvent, and reactants used.[7]

Commonly used bases in Suzuki couplings include inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF), as well as organic bases like triethylamine (TEA) and potassium tert-butoxide (KOtBu).[1][4][7]

Comparative Performance of Different Bases

The efficacy of a base in a Suzuki coupling reaction is highly dependent on the substrates, solvent, and catalyst system. Below are tables summarizing quantitative data from various studies, comparing the performance of different bases under specific reaction conditions.

Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBaseCatalystLigandSolventTemp (°C)Time (h)Yield (%)
1Na₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O1001295
2K₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O1001292
3Cs₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O1001288
4K₃PO₄Pd(OAc)₂PPh₃Toluene/H₂O1001296
5NaOHPd(OAc)₂PPh₃Toluene/H₂O1001275
6KOHPd(OAc)₂PPh₃Toluene/H₂O1001278
7TEAPd(OAc)₂PPh₃Toluene/H₂O1001245

Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.[1]

From this data, it is evident that inorganic bases like sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) generally provide higher yields compared to the organic base triethylamine (TEA) under these specific conditions.[1]

Table 2: Screening of Bases for the Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid

EntryBase (2.0 equiv)Yield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH88
6NaOAc75
7TEA60

Reaction conditions: 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), solvent, reflux. Data is illustrative and based on typical findings in the literature.[8]

In this screening, sodium carbonate (Na₂CO₃) was found to be the most effective base, affording a 98% yield.[8] Cesium carbonate (Cs₂CO₃) is another popular and often more effective base, particularly in challenging coupling reactions, which can be attributed to its higher solubility in organic solvents.[1] Potassium phosphate (K₃PO₄) is noted for its effectiveness, especially in couplings involving nitrogen-rich heterocycles.[7]

Experimental Protocols

Reproducibility in scientific research is paramount. The following is a representative experimental protocol for screening different bases in a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Base Screening:

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Selected base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (11 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for base comparison.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation A Pd(0)L2 B R1-Pd(II)-X (L)n A->B Oxidative Addition (R1-X) C R1-Pd(II)-OR (L)n B->C Metathesis (Base) E R1-Pd(II)-R2 (L)n C->E Transmetalation D [R2-B(OH)3]- D->C E->A Reductive Elimination F R1-R2 E->F BoronicAcid R2-B(OH)2 BoronicAcid->D + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_bases Base Screening cluster_process Process & Analysis Reactants Aryl Halide + Arylboronic Acid Reaction Reaction under Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base1 Base 1 (e.g., Na2CO3) Base1->Reaction Base2 Base 2 (e.g., K3PO4) Base2->Reaction Base3 Base n (...) Base3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Purity Determination Purification->Analysis

Caption: Experimental workflow for comparing different bases in Suzuki coupling.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle 4-(4-BOC-piperazinosulfonyl)bromobenzene with appropriate safety measures. Although not classified as acutely hazardous, direct contact should be avoided.

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.[1]To protect eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant gloves.[1][2]To prevent direct skin contact.
Body Protection A standard laboratory coat.[1][2]To protect skin and clothing from accidental spills.
Respiratory Generally not required under normal handling conditions with adequate ventilation. Use a respirator if creating aerosols or dust.[1]To prevent inhalation of airborne particles.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1][2] In case of accidental contact, wash the affected skin area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, collection, and professional disposal.

1. Waste Identification and Segregation:

  • Designate a specific waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and weighing papers.[1]

  • As a brominated organic compound, this waste must be collected in a dedicated container for halogenated organic waste.[3] Do not mix with non-halogenated organic waste.[3]

  • Segregate this waste from other laboratory waste streams, such as strong acids or bases, and heavy metals.[2]

2. Waste Collection and Labeling:

  • Collect the waste in a chemically compatible, leak-proof container with a secure lid.[1]

  • Clearly label the container with the full chemical name: "this compound", and indicate that it is "Halogenated Organic Waste".[3] Include any other information required by your institution's waste management guidelines.

3. Arrange for Professional Disposal:

  • The recommended method for the final disposal of this compound is through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][2]

  • These services will typically use high-temperature incineration or other approved methods for chemical destruction.[1][4]

  • Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [2]

4. Decontamination of Empty Containers:

  • Once the original container is empty, it must be properly decontaminated before disposal.

  • Triple-rinse the container with a suitable organic solvent (e.g., ethanol or acetone).

  • The rinsate should be collected and treated as halogenated organic chemical waste and added to the designated waste container.[1]

  • After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Identify Waste as This compound B->C D Segregate as Halogenated Organic Waste C->D E Use a Dedicated, Labeled, and Sealed Container D->E F Store Waste Securely E->F G Contact EHS or Licensed Waste Disposal Contractor F->G I Triple-Rinse Empty Container with a Suitable Solvent F->I H Arrange for Professional Pickup and Disposal (e.g., Incineration) G->H J Collect Rinsate as Halogenated Organic Waste I->J K Deface Label and Dispose of Decontaminated Container J->K

References

Personal protective equipment for handling 4-(4-BOC-piperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-BOC-piperazinosulfonyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including bromobenzene and sulfonyl chlorides, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Immediate Safety and Hazard Profile
  • Potential Hazards :

    • Skin and Eye Irritation/Corrosion : Sulfonyl chlorides are known to be corrosive and can cause severe skin burns and eye damage.[1][2] The bromobenzene component can also cause skin irritation.[3][4]

    • Respiratory Tract Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[5]

    • Harmful if Swallowed or Inhaled : Similar compounds can be harmful if ingested or inhaled.[5]

    • Reactivity : Sulfonyl chlorides can react with water, sometimes violently, to produce corrosive acids.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.
Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Pre-Handling Preparation :

    • Risk Assessment : Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment : Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[7]

    • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.

  • Handling the Compound :

    • Weighing : When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.[7]

    • Transferring : Use a spatula or other appropriate tool to transfer the solid, minimizing the creation of dust.

    • Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing.[7] Ensure the container is appropriately labeled.

    • Reactions : Conduct all reactions within a certified chemical fume hood.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Solid Waste :

    • Collect unused solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a clearly labeled hazardous waste container designated for halogenated organic solids.[7][8]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[8]

    • Neutralization of Residual Sulfonyl Chloride : For cleaning glassware with residual sulfonyl chloride-type compounds, a cautious neutralization step can be performed under a fume hood. Slowly add the quenching solution (e.g., a dilute solution of sodium bicarbonate) to the glassware containing the residue.[1] The reaction can be exothermic.[1]

  • General Disposal Guidelines :

    • Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.[7]

    • Segregation : Do not mix incompatible waste streams.[7]

    • Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[7]

    • Do not dispose of this chemical down the drain or in regular trash. [8]

Quantitative Data

The following data for this compound has been obtained from public sources.

Property Value Source
Molecular Formula C₁₅H₂₁BrN₂O₄SPubChem[9]
Molecular Weight 405.3 g/mol PubChem[9]
CAS Number 259808-63-4PubChem[9]

Visualized Workflows

To further clarify the procedural steps and safety logic, the following diagrams have been generated.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Transfer Solid Transfer Solid Weigh Solid->Transfer Solid Prepare Solution Prepare Solution Transfer Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Segregate Waste Segregate Waste Conduct Reaction->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste

Caption: Operational and Disposal Workflow.

G Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Control Measures Control Measures Risk Assessment->Control Measures Emergency Procedures Emergency Procedures Control Measures->Emergency Procedures Emergency Procedures->Hazard Identification Review & Update

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.